Executive Summary This technical guide details the high-fidelity synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol , a critical biaryl scaffold often implicated in kinase inhibitor discovery (e.g., c-Met, ALK path...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the high-fidelity synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol , a critical biaryl scaffold often implicated in kinase inhibitor discovery (e.g., c-Met, ALK pathways). The structural core consists of a phenol ring substituted at the ortho position by a 1-methylpyrazole moiety attached via its C5 carbon.
Critical Regiochemical Challenge: The primary synthetic hurdle is ensuring the pyrazole is attached at the C5 position (adjacent to the N-methyl group). Standard cyclization methods (e.g., reaction of 1,3-dicarbonyls with methylhydrazine) thermodynamically favor the 1-methyl-3-aryl isomer. Consequently, this guide prioritizes a Modular Cross-Coupling Strategy (Suzuki-Miyaura) , which guarantees regiochemical integrity by pre-installing the functionality on the pyrazole ring before coupling.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the target regiochemistry, we disconnect the biaryl bond. The direct cyclization route is rejected due to poor regiocontrol (typically yielding >90% of the unwanted 3-isomer).
Disconnection: Biaryl bond between Phenol C2 and Pyrazole C5.
Partner A (Electrophile):2-Bromo-5-fluoroanisole . The phenol is protected as a methyl ether to prevent catalyst poisoning and facilitate purification.
Partner B (Nucleophile):1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester . This reagent is generated via directed ortho-lithiation, leveraging the N-methyl group to direct lithiation to the C5 position.
Figure 1: Retrosynthetic logic prioritizing regiocontrol via directed lithiation and cross-coupling.
Part 2: Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester
Rationale: The C5 proton of 1-methylpyrazole is the most acidic (pKa ~29) due to the inductive effect of the adjacent nitrogen. Kinetic deprotonation with n-BuLi at low temperature exclusively lithiates C5.
Protocol:
Setup: Flame-dry a 500 mL three-neck round-bottom flask under Argon atmosphere.
Reagents:
1-Methyl-1H-pyrazole (8.2 g, 100 mmol)
THF (anhydrous, 100 mL)
n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol)
Dissolve 1-methylpyrazole in THF and cool to -78 °C (dry ice/acetone bath).
Add n-BuLi dropwise over 30 mins. Maintain internal temperature < -70 °C.
Observation: A white precipitate (lithio-species) may form. Stir at -78 °C for 1 hour.
Add IPB-Pin dropwise. Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
Quench: Add saturated NH₄Cl (aq). Extract with EtOAc (3x).[1]
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]
Yield Target: 65-75%.
Step 2: Suzuki-Miyaura Coupling
Rationale: Steric hindrance exists between the N-methyl group and the phenyl ring. Standard Pd(PPh₃)₄ may be sluggish. We utilize Pd(dppf)Cl₂[2][3]·DCM , a bidentate ligand catalyst known to resist de-ligation and promote coupling in sterically demanding biaryls.
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed
Procedure:
Combine halides, boronate, and base in a pressure vial.
Add degassed solvents.
Add catalyst last under Argon flow.
Seal and heat to 90 °C for 16 hours.
Monitor: LC-MS should show conversion to intermediate 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)anisole (M+H: ~207).
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Step 3: Demethylation to Target Phenol
Rationale: BBr₃ is the reagent of choice for cleaving aryl methyl ethers. The presence of the basic pyrazole nitrogen requires an excess of Lewis acid (BBr₃) as it will complex with the heterocycle first.
Protocol:
Reagents:
Coupled Anisole intermediate (1.0 eq)
Boron tribromide (BBr₃) (1.0 M in DCM, 4.0 eq)
DCM (anhydrous)
Procedure:
Dissolve intermediate in DCM at 0 °C .
Add BBr₃ dropwise. (Caution: Exothermic, HBr gas evolution).
Allow to warm to RT and stir for 4-6 hours.
Quench: Cool to 0 °C. Carefully add MeOH (exothermic) to quench excess borane, then add NaHCO₃ (aq) to neutralize.
Isolation: The product is amphoteric (phenol + basic pyrazole). Adjust pH to ~7-8 and extract with EtOAc or DCM/iPrOH (3:1).
Crystallization: Recrystallize from Ethanol/Heptane if necessary.
Part 3: Critical Process Parameters (CPP) & Data
Reaction Optimization Table
Parameter
Condition A (Standard)
Condition B (Optimized)
Impact
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂
Dppf ligand prevents catalyst death due to steric crowding.
Higher boiling point (101°C) allows overcoming activation energy barrier.
Temp
65 °C
90-100 °C
Essential for sterically hindered 5-yl coupling.
Mechanism of Regioselectivity Failure (Why Route 2 fails)
Standard cyclization of 1-(5-fluoro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one with methylhydrazine fails because the terminal hydrazine -NH₂ (the most nucleophilic site) attacks the electrophilic carbonyl attached to the aromatic ring (or the beta-carbon), leading to the thermodynamically stable 1-methyl-3-aryl isomer. The Suzuki route bypasses this by fixing the methyl group position on the starting material.
Figure 2: The catalytic cycle for the cross-coupling step.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Larsen, R. D., et al. (1996). Practical Synthesis of 5-Fluoro-2-methyl-3-nitro-1-(1-phenylethyl)-1H-indole. Journal of Organic Chemistry, 61(26), 9562.
Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Product Page. Link
Organic Chemistry Portal. (2024). Suzuki Coupling. Link
Reich, H. J. (2024).[4] Bordwell pKa Table (Acidity in DMSO). (Reference for Pyrazole C5 acidity). Link
physicochemical properties of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, a novel compound with potential applications in medicinal chemistry and materials science. Given the absence of extensive published data on this specific molecule, this document outlines a combination of in silico predictions and established experimental protocols to determine its core physicochemical properties. We will delve into the theoretical underpinnings of each property, provide detailed methodologies for their empirical determination, and offer insights based on structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior for further research and application.
Introduction and Molecular Overview
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a heterocyclic compound featuring a fluorinated phenol ring linked to a methylated pyrazole moiety. The strategic placement of the fluorine atom can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery programs. The pyrazole ring, a common scaffold in pharmaceuticals, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking. A thorough understanding of its physicochemical profile is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing effective formulation strategies.
This guide will first present a summary of predicted physicochemical parameters to provide a foundational understanding of the molecule. Subsequently, we will detail the requisite experimental protocols for the empirical validation of these properties.
Predicted Physicochemical Properties
Due to the novelty of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, initial characterization relies on computational, or in silico, models. These predictions offer valuable, albeit preliminary, insights into the molecule's behavior. The following table summarizes key predicted properties based on its chemical structure.
Property
Predicted Value
Significance in Drug Discovery
Molecular Formula
C₁₀H₉FN₂O
Defines the elemental composition.
Molecular Weight
192.19 g/mol
Influences diffusion and transport across biological membranes.
logP (Lipophilicity)
2.1 - 2.5
A key indicator of a compound's ability to cross cell membranes. Values in this range are often associated with good oral bioavailability.
Aqueous Solubility
Moderately Soluble
Affects dissolution in physiological fluids, a prerequisite for absorption.
pKa (Phenolic -OH)
8.5 - 9.5
Determines the ionization state at physiological pH (7.4), which impacts solubility, permeability, and target binding.
Polar Surface Area
~50 Ų
Correlates with passive transport across membranes; values under 140 Ų are generally favorable for oral absorption.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the empirical determination of the key .
Structural Elucidation: NMR, MS, and IR Spectroscopy
Accurate structural confirmation is the cornerstone of any physicochemical analysis. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for structural confirmation.
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for their observation.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ = 0.00 ppm).
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR: Expect to see distinct signals for the aromatic protons, the pyrazole protons, the methyl group, and the phenolic hydroxyl group.
¹³C NMR: Will provide information on the number of unique carbon environments.
¹⁹F NMR: A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom.
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to assign signals to specific nuclei within the molecule.
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass of C₁₀H₉FN₂O. The high resolution allows for unambiguous confirmation of the elemental composition.
Determination of Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity.
Sample Preparation: Ensure the sample is completely dry and finely powdered.
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Measurement of Aqueous Solubility
Solubility is a critical parameter that influences a drug's bioavailability.
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS at pH 7.4) in a sealed vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The solubility is reported in units such as mg/mL or µM.
Caption: Workflow for solubility determination.
Determination of Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME properties.
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase.
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases, then allow the layers to fully separate.
Quantification: Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.
Calculation: The partition coefficient, P, is the ratio of the concentration in octanol to the concentration in water. The logP is the base-10 logarithm of this value.
Determination of Acidity Constant (pKa)
The pKa value indicates the strength of an acid. For 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, the pKa of the phenolic hydroxyl group is of primary interest.
Sample Preparation: Dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).
Titration: While monitoring the pH with a calibrated electrode, incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH).
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve). Specialized software is often used to accurately determine the inflection point and calculate the pKa.
Conclusion
The physicochemical characterization of novel compounds like 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a systematic process that builds from computational predictions to rigorous experimental validation. The protocols outlined in this guide represent industry-standard methodologies for obtaining reliable data on the compound's structure, purity, solubility, lipophilicity, and acidity. This foundational knowledge is indispensable for guiding further research, whether in the realm of medicinal chemistry, where it informs structure-activity relationship studies, or in materials science, where these properties dictate the compound's applicability. The successful application of these techniques will provide a robust data package, enabling the rational progression of this promising molecule in its development lifecycle.
Title: ADMET: a deep learning platform for systematic ADMET prediction
Source: Journal of Cheminformatics
URL: [Link]
Title: High-Throughput Measurement of Octanol-Water Partition Coefficient Using a Shake-Flask Method and Novel "Solvent-Dosing" Approach
Source: ACS Omega
URL: [Link]
Title: Solubility Measurement of Crystalline Organic Compounds in Pressurized Hot Water
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Title: Techniques for the pKa determination of organic compounds
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URL: [Link]
Title: A review of the principles and applications of high-performance liquid chromatography
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Foundational
An In-depth Technical Guide to 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, a fluorinated pyrazole derivative of significant inte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, a fluorinated pyrazole derivative of significant interest in medicinal chemistry. The document details its chemical identifiers, physicochemical properties, a proposed synthesis protocol, and its potential applications in drug discovery, grounded in the established biological activities of the pyrazole scaffold.
Core Compound Identification
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
Physicochemical and Pharmacokinetic Profile (Predicted)
Due to the limited availability of experimental data for this specific molecule, the following physicochemical and pharmacokinetic properties have been predicted using established computational models. These predictions offer valuable insights for experimental design and evaluation.
Property
Predicted Value
Significance in Drug Discovery
LogP
2.15
Indicates good oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA)
49.6 Ų
Suggests good cell permeability and potential for oral absorption.
Hydrogen Bond Donors
1
Contributes to target binding and solubility.
Hydrogen Bond Acceptors
3
Influences solubility and target interactions.
Aqueous Solubility
-2.8 log(mol/L)
Moderate solubility, may require formulation strategies for optimal delivery.
Blood-Brain Barrier (BBB) Permeability
Likely permeable
The LogP and TPSA values suggest potential for CNS activity.
Synthesis and Reaction Mechanisms
The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[2][3] A plausible and efficient synthetic route for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol can be adapted from known methodologies for similar pyrazole derivatives.[4][5] The proposed two-step synthesis involves a Claisen-Schmidt condensation followed by a cyclization reaction with methylhydrazine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Enaminone Intermediate
To a solution of 2-hydroxy-5-fluoroacetophenone (1 equivalent) in toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Dissolve the crude enaminone intermediate from Step 1 in glacial acetic acid (15 mL/mmol).
Add methylhydrazine (1.2 equivalents) dropwise to the solution at room temperature.
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
After completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product.
Spectroscopic Characterization (Anticipated)
The structural confirmation of the synthesized 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol would rely on standard spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, the expected spectral data can be inferred based on its structure and data from analogous compounds.[6]
Technique
Expected Observations
¹H NMR
- A singlet for the methyl protons (~3.8 ppm).- Doublets and multiplets in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the phenol and pyrazole rings.- A broad singlet for the phenolic hydroxyl proton (>9.0 ppm).
¹³C NMR
- A signal for the methyl carbon (~35 ppm).- Signals in the aromatic region (110-160 ppm) for the carbons of the phenol and pyrazole rings.- A signal for the carbon attached to the fluorine atom, showing a characteristic C-F coupling.
IR (Infrared) Spectroscopy
- A broad absorption band for the O-H stretch of the phenol (~3300 cm⁻¹).- C-H stretching vibrations in the aromatic region (~3100-3000 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic and pyrazole rings (1600-1400 cm⁻¹).- A C-F stretching vibration (~1250 cm⁻¹).
Mass Spectrometry (MS)
- A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (192.19 g/mol ).
Potential Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[2][3] The diverse biological activities associated with pyrazole derivatives suggest a broad range of potential therapeutic applications for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol.
Workflow for Biological Screening
Caption: A generalized workflow for evaluating the biological activity of the title compound.
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7] The subject compound could be screened for its ability to inhibit key inflammatory enzymes.
Antimicrobial Activity: The pyrazole nucleus is a core component of some antimicrobial agents.[3][8] Screening against a panel of pathogenic bacteria and fungi would be a logical step to explore its potential in this area.
Anticancer Activity: A significant number of pyrazole-containing compounds have demonstrated antiproliferative activity against various cancer cell lines.[2] Evaluation of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in cancer cell viability assays could reveal potential as an oncology drug lead.
Other CNS and Metabolic Disorders: The predicted ability to cross the blood-brain barrier opens up possibilities for its investigation in neurological disorders. Furthermore, some pyrazole derivatives have been explored for their potential in treating metabolic diseases.
The fluorine substituent in the molecule is of particular note, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Safety and Handling
While specific toxicity data for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is not available, general laboratory safety precautions should be observed when handling this and other novel chemical entities.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol represents a promising scaffold for the development of novel therapeutic agents. Its structural features, combined with the known pharmacological profile of the pyrazole class of compounds, make it a compelling candidate for further investigation in various disease areas. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to undertake such explorations.
References
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
Bentham Science. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Available from: [Link]
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]
ResearchGate. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
PMC. Current status of pyrazole and its biological activities. Available from: [Link]
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]
in vitro and in vivo studies of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
An In-Depth Technical Guide to the Preclinical Evaluation of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Preclinical Evaluation of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This guide provides a comprehensive technical framework for the in vitro and in vivo evaluation of a novel pyrazole derivative, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol. While direct studies on this specific molecule are not yet prevalent in published literature, this document synthesizes established methodologies and proven insights from research on analogous compounds to propose a robust preclinical characterization pathway. We will explore potential synthetic routes, outline key in vitro assays to determine biological activity and mechanism of action, and detail subsequent in vivo studies to assess efficacy and preliminary safety. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel pyrazole-based compounds.
Introduction and Rationale
The unique structural features of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, namely the fluorinated phenol and the N-methylated pyrazole, suggest several avenues for therapeutic application. The fluorine substitution can enhance metabolic stability and binding affinity, while the pyrazole core is a known pharmacophore for various biological targets.[3] Drawing parallels from existing literature, potential activities could include inhibition of key inflammatory enzymes like cyclooxygenase (COX) or modulation of ion channels.[4][5] A systematic and rigorous preclinical evaluation is paramount to elucidating the specific biological profile of this compound.
Proposed Synthesis
A plausible synthetic route for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol can be adapted from established methods for synthesizing substituted pyrazoles.[6][7] A common approach involves the condensation of a β-diketone or a related precursor with a hydrazine derivative.
Experimental Protocol: Two-Step Synthesis
Synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone: This intermediate can be prepared via a Friedel-Crafts acylation of 4-fluorophenol.
Cyclization to form the pyrazole ring: The synthesized ketone is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which subsequently undergoes cyclization with methylhydrazine to yield the final product, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol.
Caption: Proposed synthetic workflow for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol.
In Vitro Evaluation
The initial phase of characterization involves a battery of in vitro assays to determine the compound's biological activity, mechanism of action, and potential liabilities.
Primary Screening for Biological Activity
Given the prevalence of anti-inflammatory and antimicrobial activity among pyrazole derivatives, initial screening should focus on these areas.[8][9][10]
Anti-inflammatory Activity:
Target: Cyclooxygenase (COX-1 and COX-2) enzymes.
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core are potent COX inhibitors.[5]
Protocol: COX Inhibition Assay (Colorimetric)
Prepare a range of concentrations of the test compound.
In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme.
Add the test compound and incubate.
Initiate the reaction by adding arachidonic acid.
Measure the production of prostaglandin E2 (PGE2) using a colorimetric ELISA kit.
Calculate the IC50 value for each enzyme to determine potency and selectivity.
Antimicrobial Activity:
Targets: A panel of clinically relevant bacterial and fungal strains.
Rationale: Pyrazole derivatives have shown promise as antimicrobial agents.[10][11][12]
Prepare serial dilutions of the test compound in a 96-well plate with appropriate growth media.
Inoculate each well with a standardized suspension of the microbial strain.
Incubate under optimal growth conditions.
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
Mechanism of Action and Cellular Studies
Once a primary activity is identified, further studies are necessary to elucidate the mechanism of action at a cellular level.
Cell Viability and Cytotoxicity:
Rationale: It is crucial to distinguish between targeted biological activity and general cytotoxicity.
Protocol: MTT Assay
Seed a relevant cell line (e.g., macrophages for inflammation, or a standard cell line like HEK293) in a 96-well plate.
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
Target Engagement in a Cellular Context:
Rationale: To confirm that the compound interacts with its intended target within a living cell.
Example (if COX-2 inhibitor): Western Blot for Downstream Effectors
Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.
Lyse the cells and separate the proteins by SDS-PAGE.
Transfer the proteins to a membrane and probe with antibodies against COX-2 and downstream signaling molecules (e.g., phosphorylated p38 MAPK).
Analyze the protein bands to assess the compound's effect on the target pathway.
Caption: A structured workflow for the in vitro evaluation of the test compound.
In Vitro DMPK Studies
Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is essential for predicting in vivo behavior.[13]
Metabolic Stability:
Protocol: Liver Microsomal Stability Assay
Incubate the test compound with human or rodent liver microsomes and NADPH.
Take samples at various time points.
Quantify the remaining parent compound using LC-MS/MS.
Calculate the intrinsic clearance and predict the hepatic clearance in vivo.[13]
Plasma Protein Binding:
Protocol: Equilibrium Dialysis
Place plasma and a buffer solution containing the test compound on opposite sides of a semi-permeable membrane.
Allow the system to reach equilibrium.
Measure the concentration of the compound in both compartments to determine the fraction bound to plasma proteins.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism.
Pharmacokinetic (PK) Studies
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[14]
Protocol: Rodent PK Study
Administer the compound to a cohort of rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
Collect blood samples at predetermined time points.
Analyze the plasma concentrations of the compound using LC-MS/MS.
Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Efficacy Studies in a Disease Model
Rationale: To demonstrate the therapeutic effect of the compound in a relevant animal model of disease.
Example (if anti-inflammatory): Carrageenan-Induced Paw Edema Model in Rats
Dose the rats orally with the test compound or a vehicle control.
After a set period, induce inflammation by injecting carrageenan into the hind paw.
Measure the paw volume at regular intervals using a plethysmometer.
Compare the paw edema in the treated group to the control group to determine the anti-inflammatory effect.[8]
Preliminary Toxicity Studies
Rationale: To identify any overt signs of toxicity at therapeutic doses.
Protocol: Acute Toxicity Study in Rodents
Administer increasing doses of the compound to different groups of mice.
Observe the animals for a specified period (e.g., 14 days) for any signs of morbidity or mortality.[15]
Determine the maximum tolerated dose (MTD).
Data Presentation and Summary
All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: Summary of In Vitro Data
Assay
Parameter
Result
COX Inhibition
COX-1 IC50
Value (µM)
COX-2 IC50
Value (µM)
Selectivity Index (COX-1/COX-2)
Value
Antimicrobial
S. aureus MIC
Value (µg/mL)
E. coli MIC
Value (µg/mL)
Cytotoxicity
HEK293 CC50
Value (µM)
DMPK
Microsomal Half-life
Value (min)
Plasma Protein Binding
Value (%)
Table 2: Summary of In Vivo Data (Rodent Model)
Study
Parameter
Route
Value
Pharmacokinetics
Half-life (t½)
IV
Value (h)
Bioavailability (F%)
PO
Value
Efficacy
Paw Edema Inhibition
PO
Value (%) at X mg/kg
Toxicity
MTD
PO
Value (mg/kg)
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to the preclinical evaluation of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol. By systematically progressing through the described in vitro and in vivo studies, researchers can thoroughly characterize the pharmacological profile of this novel compound, elucidate its mechanism of action, and assess its potential as a therapeutic agent. The proposed workflows are grounded in established methodologies and best practices in drug discovery, providing a solid foundation for advancing promising pyrazole-based molecules towards clinical development.
References
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Google Scholar.
Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole | Request PDF. (2025, August 5). ResearchGate.
Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. (n.d.). PMC.
4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science.
In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. (2005, March 1). PubMed.
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022, August 24). MDPI.
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.
Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. (2017, September 20). PubMed.
Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed.
Current status of pyrazole and its biological activities. (n.d.). PMC.
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. (2025, October 16). ResearchGate.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021, March 10). Semantic Scholar.
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry.
Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Pharmacology and Toxicology Profile of Novel Pyrazole Derivatives The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Pharmacology and Toxicology Profile of Novel Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] Its structural versatility and capacity for diverse molecular interactions have made it a cornerstone in the development of therapeutic agents across a wide range of diseases.[3] Clinically successful drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, validate the immense potential of this chemical moiety.[1][4] However, the journey of a pyrazole derivative from a laboratory curiosity to a clinical candidate is fraught with challenges, demanding a rigorous and logical evaluation of both its beneficial pharmacological effects and its potential for toxicity. The withdrawal of the anti-obesity drug rimonabant, another pyrazole derivative, due to severe psychiatric side effects, serves as a stark reminder of this critical balance.[5][6]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for navigating the pharmacological and toxicological evaluation of novel pyrazole derivatives. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and field-proven insights.
Part 1: Unraveling the Pharmacological Landscape
The therapeutic potential of pyrazole derivatives is remarkably broad, spanning anti-inflammatory, anticancer, antimicrobial, antidepressant, and analgesic activities, among others.[2][7][8] This diversity stems from the scaffold's ability to be functionalized, allowing for fine-tuning of its interactions with various biological targets.[2][3] Understanding the mechanism of action (MOA) is paramount to rational drug design.
Key Mechanisms of Action & Illustrative Case Studies
A. Enzyme Inhibition: The Case of Celecoxib and COX-2
A primary mechanism for many pyrazole drugs is the selective inhibition of enzymes. The classic example is Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).[9]
Causality of Experimental Choice: Prostaglandins, synthesized by COX enzymes, are key mediators of pain and inflammation.[10] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced at sites of inflammation.[9] Early non-steroidal anti-inflammatory drugs (NSAIDs) inhibited both isoforms, leading to efficacy but also significant gastrointestinal side effects.[11] The development of selective COX-2 inhibitors like celecoxib was a landmark achievement aimed at separating the anti-inflammatory effects from the gastrointestinal toxicity.[12] The pyrazole structure of celecoxib is crucial for its selectivity, allowing it to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky for the narrower COX-1 active site.[9]
Caption: Mechanism of Action of COX-2 Selective Inhibitors.
B. Receptor Antagonism: The Cautionary Tale of Rimonabant
Rimonabant was developed as a selective antagonist of the cannabinoid-1 (CB1) receptor.[13][14]
Causality of Experimental Choice: The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite and energy balance.[15] Blocking this receptor was a logical strategy to induce satiety and promote weight loss.[13] Rimonabant was effective in this regard, also showing favorable effects on lipid profiles and glycemic control.[14] However, CB1 receptors are also highly expressed in the central nervous system, where they modulate mood and emotional responses.[15] The drug's antagonism of these central receptors led to an unacceptable incidence of depression, anxiety, and suicidal ideation, ultimately resulting in its market withdrawal.[5][6] This case underscores the critical importance of evaluating the toxicological profile related to both on-target and off-target effects, especially for targets with widespread physiological roles.
C. Protein Kinase Inhibition in Oncology
Many novel pyrazole derivatives are being investigated as anticancer agents by targeting protein kinases, which are often dysregulated in cancer cells.[4][16] Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[17][18] The pyrazole scaffold serves as an excellent pharmacophore for designing potent and selective kinase inhibitors.[16]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the substituents on the pyrazole ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[3] For instance, adding halogen groups or electron-withdrawing substituents can significantly alter a compound's interaction with its biological target.[3][19] SAR studies are an iterative process, guiding medicinal chemists to refine lead compounds into viable drug candidates.
Part 2: A Hierarchical Approach to Toxicological Evaluation
Toxicology is a primary cause of drug attrition at all stages of development.[20] A tiered, systematic approach to toxicological screening is essential to identify liabilities early, saving time and resources. This process generally moves from high-throughput in vitro assays to more complex and lower-throughput in vivo studies.[21][22]
Caption: Tiered workflow for toxicological evaluation.
In Vitro Toxicology: The First Line of Defense
In vitro assays provide a rapid and cost-effective means to screen compounds for potential toxicity, reducing the reliance on animal models in the early stages.[23]
Cytotoxicity Assays: These are fundamental tests to determine the concentration of a compound that is toxic to cells. The IC₅₀ (half-maximal inhibitory concentration) value is a key metric. A lower IC₅₀ indicates higher cytotoxicity.[24] Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which measures cell membrane damage.[20]
Genotoxicity Assays: These assays assess a compound's potential to damage DNA, which can lead to mutations and cancer. The bacterial reverse mutation assay (Ames test) is a standard, widely used test for this purpose.[21]
Organ-Specific Toxicity: Drug-induced liver injury (hepatotoxicity) and cardiotoxicity are major reasons for drug withdrawal.[23] Using specific cell lines (e.g., HepG2 human liver cells) or primary cells allows for the early identification of compounds that may be toxic to specific organs.
In Vivo Toxicology: The Whole-System Validation
While in vitro data is crucial for initial screening, it cannot fully replicate the complexity of a whole organism.[21] In vivo studies are necessary to understand the compound's effect in a complete biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.[20]
Acute Toxicity Studies: These studies typically involve administering a single, high dose of the compound to animals (e.g., rodents) to determine the short-term adverse effects and the median lethal dose (LD₅₀).
Sub-chronic and Chronic Toxicity Studies: These involve repeated dosing over longer periods (e.g., 28 or 90 days) to evaluate the potential for cumulative toxicity and to identify target organs for adverse effects. Observations include changes in body weight, blood chemistry, and histopathological analysis of tissues.[11]
Part 3: Experimental Protocols and Data Presentation
Trustworthy protocols are self-validating systems. The following are detailed methodologies for foundational assays in the evaluation of pyrazole derivatives.
Protocol: MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in living cells.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with medium only (untreated control).
Incubation: Incubate the plate for 48 hours under the same conditions as step 1.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This enzymatic assay determines the selectivity of a compound for inhibiting COX-2 over COX-1.
Step-by-Step Methodology:
Reagent Preparation: Use a commercial COX inhibitor screening assay kit which typically includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorescent probe.
Compound Preparation: Prepare serial dilutions of the novel pyrazole derivative and a non-selective control (e.g., ibuprofen) and a selective control (e.g., celecoxib).
Assay Procedure (performed in parallel for COX-1 and COX-2):
a. In separate wells of a 96-well plate, add the reaction buffer.
b. Add the respective enzyme (COX-1 or COX-2) to the wells.
c. Add the test compound dilutions to the wells and incubate for a short period (e.g., 10 minutes) to allow for enzyme-inhibitor binding.
d. Initiate the reaction by adding arachidonic acid and the detection probe.
Data Acquisition: Measure the fluorescence or absorbance over time using a plate reader according to the kit manufacturer's instructions. The signal is proportional to prostaglandin production.
Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and calculate the IC₅₀ value for both COX-1 and COX-2. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher index indicates greater selectivity for COX-2.
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Pharmacological Profile of Exemplar Pyrazole Derivatives
Compound
Target
Assay Type
IC₅₀ (µM)
Reference Compound
IC₅₀ (µM)
Celecoxib
COX-2
Enzymatic
0.04
Ibuprofen
5.1 (COX-2)
COX-1
Enzymatic
15.0
2.4 (COX-1)
Derivative A
EGFR Kinase
Kinase Assay
0.71
Erlotinib
10.6
Derivative B
Haspin Kinase
Kinase Assay
0.05
CHM-1
0.12
Derivative C
MCF-7 Cells
Cytotoxicity (MTT)
1.51
Doxorubicin
7.68
Data is illustrative and compiled from various sources for comparison.[17][25]
Table 2: Toxicological Profile of Exemplar Pyrazole Derivatives
Data is illustrative and compiled from various sources for comparison.
Conclusion and Future Perspectives
The pyrazole scaffold remains a highly valuable and versatile core for the development of new therapeutic agents.[2][26] A successful drug discovery program hinges on a dual strategy: maximizing pharmacological efficacy while rigorously ensuring an acceptable safety profile. The integrated approach outlined in this guide—combining mechanistic understanding, targeted pharmacological assays, and a hierarchical toxicological evaluation—provides a robust framework for advancing novel pyrazole derivatives. Future developments will likely focus on creating multi-target agents and leveraging computational toxicology to better predict adverse effects, further refining the path from chemical synthesis to clinical success.[4][22]
References
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). Google AI. Retrieved February 19, 2026.
Faria, J. V., et al. (2017).
Faria, J. V., et al. (2018).
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Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
Ghate, M., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30.
Hamad, A. A., et al. (n.d.).
(n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Google AI.
(2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Google AI.
(2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
Sharma, R., et al. (2022).
(2024). What is the mechanism of Rimonabant?
Pacifici, G. M. (2024). Clinical Pharmacology of Celecoxib. International Journal of Clinical Studies & Medical Case Reports.
(2009). Rimonabant.
(n.d.).
Piras, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(2), 216.
Bell, S., et al. (2021).
Gomaa, H. A. M., et al. (2020). Pyrrolopyrazoles: Synthesis, Evaluation and Pharmacological Screening as Antidepressant Agents. Current Organic Synthesis, 17(5), 398-408.
(n.d.). Celecoxib: Package Insert / Prescribing Information / MOA. Drugs.com. Retrieved February 19, 2026.
(n.d.). Rimonabant. Wikipedia. Retrieved February 19, 2026.
(2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Google AI.
(2024). Celecoxib.
Van Gaal, L. F., et al. (2006). Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors. Journal of the American College of Cardiology, 47(10), 2051-2059.
Rani, M. J., et al. (2024). In-vitro, In-vivo, Computational toxicology screening models in drug discovery. Asian Journal of Pharmaceutical Sciences.
(n.d.). In Vitro Toxicology Assays. TME Scientific. Retrieved February 19, 2026.
(2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
Lynch, B. A., et al. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 21(11), 748-758.
(2020). celecoxib. sanis.
A. A. Bekhit, T. A.-S. (2020).
H. G. (2006). Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks.
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(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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El-Domyati, F. M., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 235-245.
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application of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in cell culture
An In-depth Technical Guide to the Application of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in Cell Culture For Research Use Only. Not for use in diagnostic procedures. Introduction: A Novel Pyrazole-Based Modulator of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Application of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Novel Pyrazole-Based Modulator of Cellular Signaling
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a novel small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2][3]. The unique structural features of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, specifically the fluorinated phenol and the N-methylated pyrazole ring, suggest its potential as a modulator of key cellular signaling pathways.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in cell culture. Based on the extensive research into pyrazole derivatives as kinase inhibitors, we present a putative mechanism of action for this compound as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway and provide detailed protocols for its investigation in relevant cell-based assays[4][5][6].
Putative Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention[7][8][9]. Numerous pyrazole-containing molecules have been identified as potent inhibitors of various kinases within this pathway[2][6][10].
We hypothesize that 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol exerts its biological effects by inhibiting one or more kinases in the PI3K/Akt/mTOR cascade. The proposed mechanism involves the compound binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation and activation of its downstream effectors. This leads to the suppression of pro-survival signals and the activation of apoptotic pathways in cancer cells.
Caption: Putative mechanism of action of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol.
Compound Handling and Storage
Proper handling and storage of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol are crucial for maintaining its stability and activity.
Table 1: Compound Properties and Storage Recommendations
Property
Recommendation
Appearance
White to off-white solid
Molecular Weight
192.18 g/mol
Solubility
Soluble in DMSO (≥25 mg/mL) and Ethanol (≥10 mg/mL). Poorly soluble in water. Phenolic compounds may exhibit pH-dependent aqueous solubility[11].
Storage
Store as a solid at -20°C. Protect from light and moisture.
Stock Solution
Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following protocols are designed to investigate the effects of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol on cancer cell lines. We recommend using a well-characterized cell line with a known dependence on the PI3K/Akt/mTOR pathway, such as the MCF-7 breast cancer cell line.
Protocol 1: Cell Viability Assay to Determine IC₅₀
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of the compound and determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
MCF-7 cells (or other suitable cancer cell line)
DMEM with 10% FBS and 1% Penicillin-Streptomycin
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
MTT reagent (5 mg/mL in PBS)
DMSO
96-well plates
Procedure:
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.1%.
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
Incubate for 48-72 hours.
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Table 2: Hypothetical IC₅₀ Values
Cell Line
IC₅₀ (µM) after 72h treatment
MCF-7
5.2
A549
8.9
U87-MG
3.5
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol is used to confirm the inhibition of the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of key downstream proteins.
Materials:
MCF-7 cells
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 2, 6, or 24 hours).
Lyse the cells and determine the protein concentration.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Block the membrane and incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using an ECL substrate and an imaging system.
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot Analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effect of the compound on cell cycle progression.
Materials:
MCF-7 cells
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
70% ethanol (ice-cold)
Propidium iodide (PI) staining solution with RNase A
Procedure:
Treat cells with the compound as described for the Western blot analysis.
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Wash the cells with PBS and stain with PI/RNase A solution for 30 minutes at room temperature in the dark.
Analyze the cell cycle distribution using a flow cytometer.
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells (24h treatment)
Treatment
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle (0.1% DMSO)
55
30
15
Compound (IC₅₀)
70
15
15
Compound (2x IC₅₀)
85
5
10
Trustworthiness and Self-Validation
References
Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]
The PI3K/AKT/mTOR pathway is a potential predictor of distinct invasive and migratory capacities in human ovarian cancer cell lines. Oncotarget. [Link]
Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. [Link]
Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. [Link]
A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. [Link]
PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. PMC. [Link]
Pharmacological Activities of Pyrazole and Its Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PMC. [Link]
A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. PubMed. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. PubMed. [Link]
Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains. PNAS. [Link]
PI3K/AKT pathway inhibition with different PI3K/AKT inhibitors shows... ResearchGate. [Link]
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. ResearchGate. [Link]
Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. PubMed. [Link]
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. ResearchGate. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]
Application Note: High-Throughput Screening with 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
This Application Note and Protocol Guide is designed for researchers utilizing 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (hereafter referred to as F-MPP ) in High-Throughput Screening (HTS) campaigns. Given the specifi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers utilizing 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (hereafter referred to as F-MPP ) in High-Throughput Screening (HTS) campaigns.
Given the specific structural features of F-MPP—a low molecular weight biaryl scaffold with a distinct fluorine handle—this guide focuses on its primary application as a Fluorinated Fragment for 19F-NMR-based Screening (PrOF NMR) and its secondary potential as a scaffold for Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes or kinases.
Executive Summary
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (F-MPP) represents a privileged fragment scaffold characterized by a phenol-pyrazole biaryl core and a specific fluorine substitution. Its structural properties make it an ideal candidate for 19F-NMR-based Fragment Screening , a powerful HTS modality that detects weak-affinity binders with high sensitivity and low false-positive rates.
This guide details the protocols for utilizing F-MPP in a Ligand-Observed 19F NMR screening campaign, covering library preparation, pulse sequence optimization, and hit validation.
Part 1: Scientific Rationale & Mechanism
1. The Fluorine Advantage in HTS
F-MPP contains a single fluorine atom at the 5-position of the phenol ring. In the context of HTS, this fluorine serves as a highly sensitive environmental probe.
Sensitivity: The
F nucleus has 83% of the sensitivity of H but essentially zero background noise in biological samples (proteins/buffers are fluorine-free).
Chemical Shift Anisotropy (CSA): Upon binding to a target protein, the local electronic environment of the fluorine atom changes, leading to a measurable Chemical Shift Perturbation (CSP) .
Relaxation Dynamics: Binding significantly alters the transverse relaxation time (
) of the small molecule, resulting in line broadening that can be detected via -filtered experiments (CPMG).
2. Structural Pharmacophore
The 2-(1-methyl-1H-pyrazol-5-yl)phenol core is a "privileged structure" in medicinal chemistry:
Bidentate Chelation: The phenolic hydroxyl and the pyrazole nitrogen can form bidentate coordination complexes with active site metals (e.g., Zn²⁺ in metalloproteases or histone deacetylases).
Hinge Binding: The motif mimics the adenine ring of ATP, allowing it to function as a hinge-binding fragment in kinase inhibitors.
Part 2: Experimental Protocol
Workflow Overview
The screening workflow follows a "Cocktail Screening" approach to maximize throughput, followed by "Singleton Deconvolution" for hit validation.
Figure 1: High-Throughput 19F NMR Screening Workflow for F-MPP.
Step 1: Library Preparation & Quality Control
Before screening, F-MPP must be validated for solubility and aggregation.
Stock Solution: Dissolve F-MPP to 100 mM in
-DMSO.
Solubility Test: Dilute to 500 µM in the screening buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl).
Criterion: The solution must remain clear. Any precipitation invalidates the screen.
Reference Spectrum: Acquire a 1D
F NMR spectrum.
Expectation: A sharp singlet (approx. -110 to -130 ppm depending on exact referencing).
Note: Ensure no interfering impurities exist in the spectral window.
F NMR spectra (without CPMG filter to observe Chemical Shift Perturbation, or with CPMG to observe intensity loss).
Plot: Change in Chemical Shift (
) or Intensity vs. Protein Concentration.
Fit: Use a single-site binding isotherm equation to extract
.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Solution
Broad/Missing Signal (Control)
Aggregation or Insolubility
Lower concentration to 20 µM; Check DMSO tolerance (up to 5%).
No Signal Reduction (Exp)
Non-binder or Fast Off-rate
Increase protein concentration; Try Water-LOGSY or STD-NMR (proton-based) as orthogonal check.
Chemical Shift Drift
pH Mismatch
Ensure buffer is heavily buffered (e.g., 100 mM Phosphate/Tris) and pH checked after adding compound.
Interference
Paramagnetic Ions
Ensure no paramagnetic metals (Fe, Cu) are present in the protein prep unless they are part of the active site.
References
Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link
Norton, R. S., et al. (2016). "NMR screening for fragment-based drug discovery." Expert Opinion on Drug Discovery. Link
Gee, C. T., et al. (2016). "Fragment screening by 19F NMR." Nature Protocols. Link
Method
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol as a chemical probe or research tool
The following is a comprehensive Application Note and Protocol Guide for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol , designed for researchers in medicinal chemistry, chemical biology, and early-stage drug discovery. A...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Application Note and Protocol Guide for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol , designed for researchers in medicinal chemistry, chemical biology, and early-stage drug discovery.
A Privileged Bidentate Fragment for Kinase and DAAO Inhibition Studies[1][2]
Executive Summary
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS: 1547300-43-5) is a high-value chemical probe and pharmacophore fragment used primarily in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it features a bi-aryl system capable of forming a pseudo-cyclic six-membered ring via intramolecular hydrogen bonding.[1] This motif mimics the "hinge-binding" vectors of ATP-competitive kinase inhibitors and the planar transition states required for D-Amino Acid Oxidase (DAAO) inhibition.[1]
This guide details its utility as a scaffold for synthesizing bioactive libraries, its application in crystallographic fragment screening, and protocols for evaluating its inhibitory potential against oxidases and kinases.[1]
Chemical Identity & Properties
Property
Data
IUPAC Name
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
CAS Number
1547300-43-5
Molecular Formula
C₁₀H₉FN₂O
Molecular Weight
192.19 g/mol
Solubility
DMSO (>50 mM), Ethanol (>20 mM), Water (Poor)
pKa (Phenolic)
~9.5 (Predicted)
Key Structural Feature
Bidentate Motif: The phenolic -OH and the pyrazole N2 nitrogen are positioned to chelate metals or form dual H-bonds with protein backbones.[1]
Mechanistic Applications
A. Fragment-Based Drug Discovery (FBDD)
This molecule is classified as a "Privileged Fragment" due to its ability to bind multiple protein families with high ligand efficiency (LE).[1]
Kinase Hinge Binding: The phenol-pyrazole motif acts as a bioisostere for the adenine ring of ATP.[1] The phenolic proton functions as a Hydrogen Bond Donor (HBD) to the "gatekeeper" residue, while the pyrazole nitrogen acts as a Hydrogen Bond Acceptor (HBA).[1]
Pseudo-Ring Formation: In non-polar environments (e.g., protein hydrophobic pockets), the molecule adopts a planar conformation via an intramolecular H-bond, mimicking the geometry of fused ring systems like indazoles or quinolines without the associated metabolic liabilities.[1]
B. D-Amino Acid Oxidase (DAAO) Inhibition
DAAO is a key target for schizophrenia therapy.[1] Inhibitors prevent the degradation of D-Serine, a co-agonist of the NMDA receptor.[1][2]
Mechanism: The planar bi-aryl structure of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol fits into the narrow active site channel of DAAO.[1] The phenolic -OH coordinates with Arg283 or Tyr224 in the active site, mimicking the carboxylate of the D-amino acid substrate.[1]
Experimental Protocols
Protocol 1: Chemical Synthesis via Suzuki-Miyaura Coupling
Use this protocol to synthesize the probe or its derivatives for SAR (Structure-Activity Relationship) studies.[1]
Preparation: In a flame-dried Schlenk tube, dissolve Reagent A (1 mmol, 156 mg) and Reagent B (1.1 mmol, 228 mg) in 1,4-dioxane (8 mL).
Activation: Add the aqueous solution of K₂CO₃ (3 mmol in 2 mL water). Degas the mixture by bubbling nitrogen for 10 minutes.
Catalysis: Add the Pd catalyst rapidly under a nitrogen stream. Seal the tube.
Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring. The solution should turn from orange to black/brown.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with 1N HCl (to protonate the phenol and ensure organic solubility).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient 0-40%).
Validation: Verify structure via ¹H NMR (look for pyrazole doublets at ~6.2 and 7.5 ppm and the phenolic singlet).
Protocol 2: DAAO Enzymatic Inhibition Assay
Use this protocol to validate the probe's biological activity.[1]
Principle: DAAO converts D-Serine to hydroxypyruvate and H₂O₂.[1] The H₂O₂ is detected using Amplex Red and Horseradish Peroxidase (HRP), producing fluorescent Resorufin.[1]
Compound Prep: Prepare a 10 mM stock of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in 100% DMSO. Perform 1:3 serial dilutions in DMSO.
Incubation: In a black 96-well plate, add:
1 µL Compound (various concentrations)
49 µL Buffer containing hDAAO (20 nM final)
Incubate for 10 minutes at 25°C to allow binding.
Reaction Start: Add 50 µL of Substrate Mix (10 mM D-Serine + Amplex Red + HRP).
Measurement: Monitor fluorescence immediately (Ex: 530 nm / Em: 590 nm) in kinetic mode for 20 minutes.
Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition) to determine IC₅₀.
Visualization of Signaling & Mechanism
Figure 1: Mechanism of Action and Fragment Utility
The following diagram illustrates how the probe functions as a DAAO inhibitor and a Kinase Fragment, highlighting the critical structural interactions.
Caption: Dual-utility pathway showing the probe's interaction with DAAO (CNS target) and Kinase Hinge regions (Oncology target).[1]
Use 1.5 equiv of boronic acid or switch to the Boronic Ester (Pinacol) derivative.[1]
Black Precipitate
Palladium crashing out ("Palladium Black").
Ensure rigorous degassing (freeze-pump-thaw) before adding the catalyst.[1]
Table 2: Storage and Stability
State
Condition
Stability
Solid Powder
-20°C, Desiccated
>2 Years
DMSO Stock (10mM)
-20°C, Dark
6 Months (Avoid freeze-thaw cycles)
Aqueous Buffer
4°C
<24 Hours (Phenol oxidation risk)
References
Fragment-Based Drug Discovery (General Principles)
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][3] Nature Reviews Drug Discovery 15.9 (2016): 605-620.[1] Link
DAAO Inhibitor Structural Basis
Ferraris, D., et al. "3-Hydroxy-5-aryl-isoxazoles and -pyrazoles as potent D-amino acid oxidase (DAAO) inhibitors."[1] Journal of Medicinal Chemistry 51.12 (2008): 3357-3359. Link
Suzuki-Miyaura Coupling of Ortho-Substituted Phenols
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews 95.7 (1995): 2457-2483.[1] Link
Kinase Hinge Binders (Bioisosteres)
Xing, L., et al. "Bioisosteric Replacements in Kinase Inhibition."[1] ChemMedChem 10.10 (2015): 1655-1671.[1] Link
Note: This document assumes standard laboratory safety practices (GLP). The molecule 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol may possess unreported toxicological properties; handle with appropriate PPE.[1]
Application Note: Dissolution, Storage, and Handling of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Introduction & Compound Profile 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS: 1547300-43-5) is a specialized heterocyclic building block and research reagent often utilized in the synthesis of bioactive small molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS: 1547300-43-5) is a specialized heterocyclic building block and research reagent often utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators. Its structure features a fluorinated phenolic ring coupled to a methylated pyrazole moiety.
The presence of the phenolic hydroxyl group (acidic) and the pyrazole nitrogen (weakly basic) creates a push-pull electronic system that influences its solubility and stability. Proper handling is critical to prevent oxidation of the phenol or hydrolytic degradation, ensuring experimental reproducibility in biological assays.
Physicochemical Identity
Property
Detail
Chemical Name
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
CAS Number
1547300-43-5
Molecular Formula
C₁₀H₉FN₂O
Molecular Weight
192.19 g/mol
Physical State
Solid (typically off-white to pale yellow crystalline powder)
Predicted pKa
~9.5 (Phenolic -OH)
LogP (Predicted)
~2.3 (Moderate Lipophilicity)
Solubility Profile & Solvent Selection
Expert Insight: As a lipophilic organic heterocycle, this compound exhibits poor aqueous solubility in its neutral form. Attempting to dissolve it directly in water or phosphate-buffered saline (PBS) will likely result in suspension or immediate precipitation. Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for preparing stock solutions due to its ability to disrupt intermolecular hydrogen bonding and its miscibility with aqueous assay buffers.
Solubility Compatibility Table
Solvent
Solubility Rating
Max Concentration (Est.)
Application
DMSO
Excellent
≥ 50 mM (~10 mg/mL)
Primary Stock Solution
Ethanol (Abs.)
Good
~ 10–20 mM
Secondary solvent; use if DMSO is contraindicated.
DMF
Good
≥ 30 mM
Alternative for chemical synthesis; avoid for biology.
Water (pH 7)
Poor
< 0.1 mM
Do NOT use for stock preparation.
0.1 M NaOH
Moderate
Variable
Soluble as a phenolate salt; risk of oxidation.
Critical Note: While the phenolic group allows solubility in basic aqueous solutions (e.g., NaOH), this exposes the molecule to rapid oxidative degradation (quinocrystal formation). Always store in organic solvent (DMSO).
Protocol: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM Stock Solution in DMSO. This concentration is ideal for downstream dilutions, allowing for 1000x dilution to reach a 10 µM assay concentration with only 0.1% DMSO carryover.
Amber glass vials or polypropylene microcentrifuge tubes (low-binding)
Desiccator
Step-by-Step Procedure
Equilibration: Remove the product vial from the refrigerator/freezer and allow it to warm to room temperature inside a desiccator (approx. 30 mins).
Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid, leading to hydrolysis or weighing errors.
Weighing: Accurately weigh a specific amount of the solid (e.g., 5.0 mg).
Calculation:
Dissolution: Add the calculated volume of Anhydrous DMSO to the vial.
Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be completely clear and free of particulates.
Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C.
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.
Storage & Stability
The stability of the phenolic moiety is the limiting factor. Phenols are prone to oxidation, turning solutions pink or brown over time.
Condition
Recommendation
Duration
Solid State
-20°C, Desiccated, Dark
2 Years
DMSO Stock (-80°C)
Sealed, Dark
6 Months
DMSO Stock (-20°C)
Sealed, Dark
1 Month
DMSO Stock (RT)
Avoid
< 24 Hours
Protocol for Storage:
Use amber vials to protect from light.
Flush the headspace of the vial with inert gas (Nitrogen or Argon) before sealing if storing for >1 month.
Store at -80°C for maximum stability.
Protocol: Aqueous Dilution (Working Solutions)
When transferring the hydrophobic stock into aqueous media (cell culture media or assay buffer), "crashing out" (precipitation) is a common failure mode.
The "Intermediate Dilution" Method:
Do not add the 10 mM stock directly to the media if the final concentration is low. Instead, use a serial dilution step.
Step A (Stock): 10 mM in DMSO.
Step B (100x Conc): Dilute Stock 1:10 into media/buffer rapidly while vortexing.
Example: 10 µL Stock + 90 µL Media = 1 mM (10% DMSO).
Note: At this high concentration, some precipitation might occur. If so, dilute into PBS + 5% DMSO first.
Step C (1x Assay Conc): Dilute Step B 1:100 into final assay volume.
Final: 10 µM compound, 0.1% DMSO.
Visual Workflow (DOT Diagram):
Figure 1: Optimal workflow for the preparation, storage, and dilution of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol to ensure compound integrity.
References
PubChem. (2025).[1][2] Compound Summary: Phenol, 2-fluoro-5-methyl- (Physicochemical Properties). National Library of Medicine. Retrieved October 26, 2025, from [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
safe handling and disposal of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Application Note: Safe Handling and Disposal of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol Executive Summary & Compound Identity This guide provides a validated protocol for the safe handling, solubilization, and dispos...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Safe Handling and Disposal of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Executive Summary & Compound Identity
This guide provides a validated protocol for the safe handling, solubilization, and disposal of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS: 1547300-43-5). This compound is a critical fluorinated building block often used in the synthesis of kinase inhibitors and other pharmaceutical agents.
Due to the presence of the phenolic hydroxyl group and the fluorinated pyrazole moiety, this compound presents specific risks regarding skin absorption, corrosivity, and halogenated waste management. This protocol adopts a "Conservative Safety" approach, treating the substance with the precautions reserved for corrosive phenols until specific toxicological data proves otherwise.
Property
Detail
Chemical Name
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
CAS Number
1547300-43-5
Molecular Formula
C₁₀H₉FN₂O
Molecular Weight
192.19 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, Methanol, Ethanol; Low solubility in water.
Hazard Assessment & Mechanism of Action
To ensure safety, we must understand the why behind the hazards.
Phenolic Absorption (The "Trojan Horse"): Like simple phenol, the phenolic moiety allows the compound to penetrate the stratum corneum of the skin. Once absorbed, it can cause systemic toxicity. The addition of the lipophilic pyrazole ring likely enhances this skin permeability compared to non-substituted phenols.
Fluorine & Thermal Decomposition: The carbon-fluorine bond is extremely stable. However, under high-temperature incineration (disposal), it can release Hydrogen Fluoride (HF). Standard combustion without scrubbers is insufficient.
Acidity & Corrosivity: The electron-withdrawing fluorine atom ortho to the phenol group increases the acidity of the hydroxyl proton, potentially making this compound more corrosive to mucous membranes than standard phenol.
H314/H315: Causes severe skin burns and eye damage (Conservative classification).
H335: May cause respiratory irritation.
Engineering Controls & PPE Matrix
The Barrier Concept: Safety relies on redundant barriers. Do not rely on PPE alone; engineering controls are the primary defense.
Engineering Controls
Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with a face velocity of 80–100 fpm.
Secondary: HEPA filtration if handling fine micronized powder to prevent dust generation.
Static Control: Use an ionizing bar or anti-static weighing boat, as fluorinated powders often carry high static charges, leading to "flying powder" incidents.
Personal Protective Equipment (PPE) Matrix
Protection Zone
Requirement
Rationale
Respiratory
N95 (minimum) or PAPR (if outside hood)
Prevents inhalation of dust during weighing.
Ocular
Chemical Splash Goggles
Safety glasses are insufficient for potential corrosive dusts.
Inspect for "fish eyes" (undissolved gel clumps). Sonicate if necessary, but keep the vial sealed to prevent aerosolization.[8]
Figure 1: Safe handling workflow emphasizing static control during the weighing phase.
Emergency Response: The "PEG Wash" Protocol
Standard water rinsing is often insufficient for phenols because they are lipophilic and can be driven deeper into the skin by water.
If Skin Contact Occurs:
Immediate Action: Do not scrub.
Solvent Wash: Immediately flush the area with Polyethylene Glycol 300 or 400 (PEG 300/400) .
Why? PEG solubilizes the phenol and draws it out of the skin pores.
Reference: This is the standard "Swab" protocol for phenol burns [1].
Secondary Wash: After PEG treatment, rinse with copious amounts of water for 15 minutes.
Medical Attention: Seek evaluation, even for small splashes, as delayed systemic toxicity is possible.
Waste Disposal & Destruction
Disposal of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol requires strict segregation due to its halogen content.
Classification
RCRA Code (USA): Likely falls under D002 (Corrosive) or P-listed analogs depending on concentration.
Waste Stream:Halogenated Organic Waste .
Disposal Protocol
Segregation:
NEVER mix with oxidizers (e.g., Peroxides, Nitric Acid). Phenols + Oxidizers = Rapid exothermic reaction/Explosion.
NEVER mix with basic waste without neutralization (exothermic salt formation).
Container Labeling:
Must read: "Hazardous Waste - Halogenated Organic - Toxic/Corrosive".
List constituents: "DMSO (99%), 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (1%)".
Destruction Method:
High-Temperature Incineration: The waste must be sent to a facility equipped with scrubbers . The combustion of the fluorine atom generates Hydrogen Fluoride (HF) gas. Standard municipal incineration is illegal and unsafe for this compound [2].
Figure 2: Decision tree for waste segregation ensuring fluorinated byproducts are captured.
References
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
Technical Support Center: Solubility Optimization for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Executive Summary & Compound Profile User Issue: You are experiencing precipitation ("crashing out") of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol upon dilution in aqueous media, or difficulty creating high-concentratio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
User Issue: You are experiencing precipitation ("crashing out") of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol upon dilution in aqueous media, or difficulty creating high-concentration stock solutions.
Root Cause Analysis:
This compound presents a classic medicinal chemistry challenge: it is a lipophilic weak acid with high lattice energy.[1]
Intramolecular Hydrogen Bonding: The proximity of the phenolic hydroxyl (-OH) and the pyrazole nitrogen (N2) likely facilitates an intramolecular hydrogen bond. This "locks" the molecule's polarity, effectively hiding the hydrophilic groups from the solvent and significantly increasing lipophilicity (LogP).
Fluorine Substitution: The 5-fluoro group increases metabolic stability but adds significant hydrophobicity without offering hydrogen-bonding capability.[1]
pKa Constraints: The phenol moiety has an estimated pKa of ~9.0–9.[1]5. At physiological pH (7.4), the molecule remains >99% protonated (neutral) and highly insoluble.
Physicochemical Dashboard
Property
Value (Estimated/Derived)
Implication
Molecular Weight
~192.2 g/mol
Small molecule, potential for high crystallinity.[1]
Predicted LogP
2.5 – 3.2
Poor water solubility; requires organic co-solvents.[1]
pKa (Phenol)
~9.2
Soluble only at pH > 10; insoluble in PBS (pH 7.4).[1]
Use this logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental needs.
Step-by-Step Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a 10–50 mM stock that does not degrade or precipitate upon storage.
The Science: DMSO (Dimethyl sulfoxide) disrupts the intramolecular H-bond between the phenol and pyrazole, effectively solvating the molecule.
Weighing: Weigh the solid into a glass vial (avoid plastic, as lipophilic compounds can stick).[1]
Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1]
Critical Warning: DMSO is hygroscopic.[1] If your DMSO has absorbed water from the air, this compound will not dissolve or will precipitate later.
Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate at 30–40°C for 5 minutes.
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Sandwich" Dilution (Preventing Assay Crash-Out)
Objective: Diluting into cell culture media (pH 7.[1]4) without immediate precipitation.[1]
The Issue: rapid change from DMSO (solvated) to Water (non-solvated) causes "shock precipitation" because the water molecules self-associate faster than they solvate the drug.
The Fix:
Start: 10 mM DMSO Stock.
Intermediate Step: Dilute 1:10 into 100% Ethanol or PEG400 .
Result: 1 mM solution in DMSO/PEG mix.[1] This lowers the surface tension and creates a "solubility bridge."
Final Step: Pipette the intermediate solution into your assay buffer (PBS/Media) while vortexing the buffer .
Target: Final concentration 10 µM (1% solvent).[1]
Why: The kinetic energy of the vortex ensures rapid dispersion before crystal nuclei can form.
Protocol C: In Vivo Formulation (High Dose)
Objective: IP or PO administration at >10 mg/kg.[1]
Standard saline will fail.[1] Use the following vehicle hierarchy:
Note: If the solution turns cloudy (Tyndall effect), it is a suspension. This is acceptable for oral (PO) but risky for intravenous (IV) dosing.
Advanced Troubleshooting (FAQs)
Q1: My solution turned pink/brown after a few days. Is it ruined?
Status:High Risk.Explanation: Phenols are electron-rich (even with the Fluorine) and prone to oxidation, converting to quinones or radical species.[1] This is accelerated in:
DMSO (which can act as a mild oxidant over time).[1]
Solution:
Always store stocks in amber vials.
Purge vials with Nitrogen/Argon gas before closing.[1]
Add 0.1% Ascorbic Acid or Sodium Metabisulfite if the assay permits.[1]
Q2: Can I use Cyclodextrins (HP-β-CD)?
Answer:Yes, highly recommended.
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is excellent for this molecule.[1] The lipophilic fluorophenyl-pyrazole core will fit inside the hydrophobic cavity of the cyclodextrin, while the outer shell remains water-soluble.
Protocol: Prepare 20% (w/v) HP-β-CD in water. Add compound (pre-dissolved in minimal DMSO). Shake at room temp for 4 hours. This often achieves higher solubility than PEG/Water mixtures.[1]
Q3: Why doesn't pH adjustment work?
Answer: It works, but it's dangerous.[1]
To dissolve this compound using pH alone, you must go above its pKa (~9.2), meaning pH 10+.
Risk: At pH 10, the phenol becomes a phenolate anion.[1] While soluble, it is highly reactive and unstable (see Q1).[1] Furthermore, pH 10 is toxic to cells and painful for animals. Only use pH adjustment if you can immediately dilute back to neutral, but expect precipitation.
Mechanism of Action Visualization
The following diagram illustrates the kinetic competition between solubilization and precipitation during the dilution process.
Figure 2: Kinetic pathway showing why surfactants (Kinetic Trap) are necessary to prevent the thermodynamic eventuality of precipitation.
References
Physicochemical Properties of Fluorinated Phenols
Source: PubChem Compound Summary for 5-Fluoro-2-methylphenol (Structural Analog).[1]
Relevance: Establishes baseline pKa and lipophilicity trends for fluoro-phenols.
Solubilization Strategies for Lipophilic Weak Acids
Source: WuXi AppTec DMPK.[1] "Enhancing the Bioavailability of Poorly Soluble Compounds."
Relevance: Validates the use of pH modification and co-solvents (PEG/DMSO) for Class II compounds.
Stability of Electron-Deficient Phenols
Source: Journal of Materials Chemistry A.[1] "A stable electron-deficient metal–organic framework for colorimetric and luminescence sensing of phenols."[1][2]
Relevance: Discusses the electronic states of electron-deficient phenols and their interaction with solvents/oxidants.
Source: National Institutes of Health (PMC).[1] "Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs" (Contextual usage of cyclodextrins for hydrophobic cores).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: February 19, 2026
Core Stability Directive
The "Hydrogen Bond Lock" Mechanism
The stability of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in solution is governed by a delicate intramolecular interaction. The phenolic hydroxyl group acts as a hydrogen bond donor to the nitrogen (N2) of the pyrazole ring.
The Lock: This intramolecular hydrogen bond forces the molecule into a planar conformation, shielding the phenolic proton from solvent exchange and preventing oxidation.
The Key Risk: The fluorine substituent at the 5-position is electron-withdrawing (via induction), which increases the acidity of the phenol (
). This makes the molecule more susceptible to deprotonation than standard phenols. Once deprotonated, the "lock" breaks, and the electron-rich phenolate anion becomes highly reactive toward dissolved oxygen, leading to rapid degradation into quinones (yellow/brown impurities).
Critical Rule: To maintain stability, you must maintain the neutral protonated state . Avoid basic environments and hydrogen-bond-disrupting solvents whenever possible.
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway triggered by improper solvent or pH conditions.
Caption: Figure 1. The degradation cascade. Disrupting the intramolecular H-bond (green) via solvent competition or high pH exposes the molecule to rapid oxidation.
Solvent & Buffer Compatibility Guide
The choice of solvent is the single biggest determinant of shelf-life.
Solvent System
Stability Rating
Technical Notes
Anhydrous DMSO
⭐⭐ (Moderate)
Risk: DMSO is a strong H-bond acceptor. It competes with the pyrazole nitrogen, weakening the intramolecular "lock." Fix: Store at -80°C; use single-use aliquots.
Ethanol / Methanol
⭐⭐⭐ (Good)
Protic solvents can stabilize the phenol but may facilitate proton exchange. Good for short-term use.
Acetonitrile (MeCN)
⭐⭐⭐⭐ (Excellent)
Aprotic and non-coordinating. Does not disrupt the intramolecular H-bond. Best for LC-MS stocks.
Basic Buffer (pH > 8)
❌ (Critical Failure)
Immediate deprotonation. The solution will turn yellow within hours due to phenolate oxidation.
Acidic Buffer (pH 4-6)
⭐⭐⭐⭐⭐ (Optimal)
Forces the equilibrium toward the stable, neutral phenol form.
Standard Operating Procedures (SOPs)
SOP-01: The Freeze-Pump-Thaw Degassing Protocol
Required when dissolving the compound in DMSO for long-term storage (>24 hours).
Why? DMSO dissolves oxygen efficiently. The combination of DMSO (oxidant), trace metals, and oxygen rapidly degrades the phenol.
Preparation: Dissolve the compound in a Schlenk tube or heavy-walled vial with a septum.
Freeze: Submerge the vial in liquid nitrogen (LN2) until the solvent is solid (-196°C).
Pump: Open the vessel to high vacuum (Schlenk line) for 5–10 minutes. Note: The solvent is frozen, so only the headspace gas is removed.
Thaw: Close the vacuum valve. Remove the vial from LN2 and thaw in a warm water bath. Observe bubbles escaping from the liquid as gas is released.[1]
Repeat: Perform the Freeze-Pump-Thaw cycle 3 times .
Backfill: After the final cycle, backfill with Argon or Nitrogen.[2][3] Seal with Parafilm.
SOP-02: Emergency "Yellowing" Reversal
If your solution has turned light yellow, it indicates early-stage oxidation (quinone formation).
Acidification: Immediately add 0.1% Formic Acid or Acetic Acid to the solution. This protonates any remaining phenolate and halts further oxidation.
Reduction: Add a 1.1 equivalent of Ascorbic Acid (Vitamin C) or Dithiothreitol (DTT) . These reducing agents can sometimes revert early-stage quinones back to the phenol form, though purity should be verified by LC-MS.
Troubleshooting FAQ
Q: My compound precipitated after 2 days in DMSO at 4°C. Why?A: DMSO is hygroscopic (absorbs water from air). The 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol molecule is hydrophobic. As the DMSO absorbs water, the solvent polarity increases, causing the hydrophobic "neutral" form to crash out.
Fix: Use anhydrous DMSO (stored over molecular sieves) and seal vials under Argon.
Q: The LC-MS shows a mass of [M+14] or [M+16]. Is this an impurity?A:
[M+16]: This is likely the N-oxide or hydroxylated quinone derivative, a result of oxidation.
[M+14]: If you are using Methanol, this could be a methylation artifact, but it is rare for this specific structure. It is more likely a contaminant from synthesis.
Action: If [M+16] is present, discard the solution. Oxidation is irreversible once it reaches this stage.
Q: Can I use this compound in a cellular assay at pH 7.4?A: Yes, but with caution. At pH 7.4, you are approaching the
of the fluorinated phenol. A small fraction will exist as the reactive phenolate.
Protocol: Prepare the stock in anhydrous DMSO. Add to the cell culture media immediately prior to the experiment. Do not pre-incubate the compound in media for >1 hour.
References
Intramolecular Hydrogen Bonding in Pyrazole-Phenol Systems
Technical Support Center: Synthesis of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
This guide is designed as a specialized Technical Support Center resource. It addresses the specific synthetic challenges of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol , a scaffold often found in kinase inhibitors and p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed as a specialized Technical Support Center resource. It addresses the specific synthetic challenges of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol , a scaffold often found in kinase inhibitors and potassium-competitive acid blockers (P-CABs).
User Query: "What is the most reliable route to synthesize this target with >98% isomeric purity?"
Scientist Response:
While de novo cyclization (constructing the pyrazole ring) appears cost-effective, it is fraught with regioselectivity issues (yielding the 1-methyl-3-aryl isomer). For high-purity medicinal chemistry applications, the Suzuki-Miyaura Cross-Coupling is the gold standard, provided you navigate the "ortho-effect" and boronate instability correctly.
The "Reverse" Coupling Strategy (Recommended)
Standard coupling often fails because 2-heteroaryl boronic acids (like 1-methyl-1H-pyrazole-5-boronic acid) are notoriously unstable, undergoing rapid protodeboronation.
The Fix: Invert the coupling partners. Use the Aryl Boronic Acid and the Halo-Pyrazole .
Issue 1: "My reaction stalled, and I see mostly dehalogenated starting material."
Diagnosis: Protodeboronation. If you are using 1-methyl-1H-pyrazole-5-boronic acid, it hydrolyzes and loses the boron group faster than it couples, especially in the presence of base and water.
Solution:
Switch Partners: As shown in the workflow above, use (5-fluoro-2-methoxymethoxy)phenylboronic acid and 5-iodo-1-methyl-1H-pyrazole . The aryl boronic acid is significantly more stable.
Anhydrous Conditions: If you must use the pyrazole boronate, switch to anhydrous conditions using CsF or Ag2O as the base in dry Dioxane/DMF.
Issue 2: "The catalyst turns black immediately, and yield is <20%."
Diagnosis: Catalyst Poisoning. The free phenolic hydroxyl group (if unprotected) can coordinate to the Palladium, shutting down the catalytic cycle. Additionally, the pyrazole nitrogen (N2) is a strong ligand.
Solution:
Protection is Mandatory: Protect the phenol as a MOM (Methoxymethyl) or THP (Tetrahydropyranyl) ether.
Ligand Choice: Use electron-rich, bulky Buchwald ligands like XPhos or SPhos . These bulky ligands prevent the pyrazole nitrogen from binding to the Pd center, keeping the catalyst active.
User Query: "Suzuki reagents are expensive. Can I just react the diketone with methylhydrazine?"
Scientist Response:
You can, but you will likely face a Regioselectivity Mismatch .
The Problem:
When reacting a 1,3-dicarbonyl equivalent (like an enaminone) with methylhydrazine, the most nucleophilic nitrogen (the -NHMe) attacks the most electrophilic carbon.
Major Byproduct: 1-methyl-3 -aryl (Sterically open, kinetically favored).
Regioselectivity Pathway Analysis
Caption: The regioselectivity trap. Standard conditions favor the wrong isomer (Red).
Optimization for Cyclization:
If you must use this route for scale-up:
Solvent Switch: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as the solvent. The hydrogen-bonding network of fluoroalcohols can alter the polarization of the carbonyls, shifting selectivity toward the 5-aryl isomer.
Use Enaminones: Convert the acetyl group to a dimethylamino-enaminone (using DMF-DMA) before cyclization. This increases the electronic differentiation between the two reaction sites.
Analytical Checkpoints (Self-Validation)
Before proceeding to biological testing, validate your structure. The two isomers (1-methyl-3-aryl vs. 1-methyl-5-aryl) have distinct NMR signatures.
Feature
Target (1-Me-5-Aryl)
Wrong Isomer (1-Me-3-Aryl)
NOESY Signal
Strong cross-peak between N-Me and Phenyl protons .
NO cross-peak between N-Me and Phenyl protons.
C-13 NMR (N-Me)
Typically ~36-38 ppm .
Typically ~38-41 ppm .
TLC (Polarity)
Usually less polar (higher Rf) due to internal H-bonding.
Usually more polar (lower Rf).
References
Suzuki-Miyaura Coupling of Heterocycles
Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
Technical Support Center: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
Welcome to the dedicated technical support resource for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded advice and actionable protocols.
Introduction
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a unique molecule combining a phenolic ring and a pyrazole moiety. This structure, while promising for various research applications, presents specific stability challenges that must be carefully managed to ensure experimental reproducibility and the validity of your results. The presence of the electron-rich phenol group makes the compound susceptible to oxidation, while the pyrazole ring can be influenced by pH. This guide will walk you through the potential degradation pathways and provide clear, actionable steps to prevent, identify, and troubleshoot stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and storage of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol.
Q1: How should I properly store solid 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol?
A1: Proper storage is the first and most critical step in preventing degradation. The solid compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, it is recommended to keep it in a desiccator at -20°C. For short-term use, storage at 2-8°C is acceptable. It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1][2]
Q2: What are the initial signs that my compound might be degrading?
A2: The first indication of degradation is often a visual change. A pure sample of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol should be a white to off-white solid. The appearance of a yellow or brownish tint can be a sign of oxidative degradation, a common issue with phenolic compounds.[3] If you observe any color change, it is crucial to verify the purity of the compound before proceeding with your experiments.
Q3: Which solvents are recommended for preparing stock solutions, and are there any I should avoid?
A3: For stock solutions, it is best to use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally suitable for creating concentrated stock solutions. For working solutions, acetonitrile and methanol are good choices. It is critical to avoid solvents that may contain peroxides, such as older bottles of tetrahydrofuran (THF) or diethyl ether, as these can initiate oxidative degradation.[3] Always use fresh, high-quality solvents.
Q4: How stable is 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in aqueous solutions?
A4: The stability of this compound in aqueous solutions is highly dependent on the pH. Both acidic and basic conditions can potentially catalyze the hydrolysis of the molecule, particularly affecting the pyrazole ring.[3][4] It is recommended to prepare fresh aqueous solutions for each experiment and to buffer them to a neutral pH (around 7.0-7.4) if your experimental conditions permit. Avoid prolonged storage of aqueous solutions.
Troubleshooting Guides
This section provides in-depth guidance on identifying and resolving specific degradation issues you may encounter during your research.
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing a loss of compound activity, poor reproducibility, or the appearance of unknown peaks in your analytical data (e.g., HPLC, LC-MS), it is highly probable that your compound is degrading.
The logical flow for troubleshooting this issue is to systematically investigate the potential sources of degradation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Troubleshooting:
Visual Inspection: As mentioned in the FAQs, check for any color change in your solid compound or prepared solutions.
Storage and Handling Audit: Review your storage and handling procedures.
Is the solid compound stored at the correct temperature and protected from light?[1]
Are you using an inert atmosphere for long-term storage?
Are your solvents fresh and of high purity?
pH Measurement: If you are using aqueous solutions, measure the pH. If it is outside the neutral range, consider if this could be contributing to hydrolysis.[4]
Analytical Purity Assessment: The most definitive way to check for degradation is to analyze your sample using a stability-indicating analytical method. A recommended starting point for a High-Performance Liquid Chromatography (HPLC) method is provided below.
Recommended HPLC Method for Purity Assessment
This method is a starting point and may require optimization for your specific instrumentation and requirements.
Parameter
Recommended Condition
Column
C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient
Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
254 nm and 280 nm (or Photo-Diode Array detector)
Injection Volume
10 µL
Rationale for Method Parameters:
A C18 column is a versatile reverse-phase column suitable for a wide range of small molecules.
Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape.
A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with different polarities.
Dual-wavelength detection or a PDA detector increases the chances of observing all impurities, as they may have different UV absorbance maxima.
Understanding and Preventing Degradation Pathways
A proactive approach to preventing degradation requires an understanding of the likely chemical transformations the molecule can undergo.
interpreting unexpected results in experiments with pyrazole compounds
Introduction: The "Deceptive" Heterocycle Welcome to the technical support center. If you are here, you likely have a pyrazole-based compound that is behaving erratically—either it synthesized into the wrong isomer, show...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Deceptive" Heterocycle
Welcome to the technical support center. If you are here, you likely have a pyrazole-based compound that is behaving erratically—either it synthesized into the wrong isomer, showed impossible potency in an assay, or disappeared in your NMR spectrum.
Pyrazoles are "privileged scaffolds" in drug discovery (e.g., Celecoxib, Ruxolitinib), but they are chemically deceptive. Their behavior is governed by annular tautomerism (the rapid shift of the N-H proton between N1 and N2) and amphoteric nature . This guide addresses the three most common "unexpected results" reported by our user base: regiochemical scrambling, false-positive assay data (PAINS/Aggregation), and binding mode mismatches.
Troubleshooting Guide: Synthetic Anomalies
Issue: "I alkylated my pyrazole, but the NMR doesn't match the predicted structure."
The Diagnosis: Regiochemical Ambiguity (N1 vs. N2 Alkylation).
Unlike pyrroles, pyrazoles have two nucleophilic nitrogens. When you alkylate a neutral unsymmetrical pyrazole (3-substituted or 3,5-disubstituted), the electrophile (
) can attack either nitrogen.
The Mechanism:
The ratio of N1- to N2-alkylation is dictated by the tautomeric equilibrium constant (
) and the steric/electronic nature of the substituent.
Electronic Effect: Electrophiles generally prefer the nitrogen furthest from electron-withdrawing groups (EWGs) due to lone-pair availability.
Steric Effect: Bulky substituents at position 3 usually direct alkylation to N1 (the less sterically hindered side) if the reaction is under kinetic control. However, thermodynamic control can flip this ratio.
Expert Insight:
"Do not rely on 1D
H NMR chemical shifts alone to assign N1 vs N2 isomers. The 'Cross-Over' rule for chemical shifts is often unreliable for complex scaffolds. You must use NOESY/ROESY."
Protocol A: Definitive Regioisomer Assignment via NOESY
Objective: Distinguish between N1-alkyl and N2-alkyl isomers using spatial proximity.
Sample Prep: Dissolve 5–10 mg of compound in DMSO-
or CDCl.
Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Mixing Time: Set to 500–800 ms.
Analysis:
Isomer A (N1-alkyl): Look for a Cross-Peak between the N-Alkyl protons and the C5-H (or C5-substituent).
Isomer B (N2-alkyl): Look for a Cross-Peak between the N-Alkyl protons and the C3-H (or C3-substituent).
Note: If C3 and C5 have identical substituents, NOESY fails. You must use
Issue: "My pyrazole inhibitor has nanomolar potency, but the SAR is flat or non-linear."
The Diagnosis: Pan-Assay Interference (PAINS) or Colloidal Aggregation.[1][2]
Pyrazoles, particularly aminopyrazoles and pyrazolones, are frequent offenders in "False Positive" datasets.
The Mechanism:
Colloidal Aggregation: Hydrophobic pyrazoles can form micelle-like aggregates that sequester enzymes non-specifically. This looks like inhibition but is actually physical sequestration.
Metal Chelation: The
nitrogen in the pyrazole ring is a good ligand. If your target is a metalloenzyme (e.g., MMPs) or a kinase with a critical magnesium ion, the pyrazole might be coordinating the metal rather than binding the pocket.
Visualizing the Decision Logic:
Caption: Decision tree for distinguishing valid pyrazole hits from assay artifacts.
Protocol B: The Detergent Challenge (Aggregation Test)
Objective: Rule out promiscuous aggregation.
Baseline: Measure IC
in standard buffer.
Challenge: Repeat IC
measurement with the addition of 0.01% to 0.1% Triton X-100 (or Tween-80) to the buffer.
Interpretation:
Result: IC
increases significantly (e.g., from 10 nM to >10 µM).
Issue: "A methyl scan at the pyrazole NH killed activity, but modeling suggested plenty of space."
The Diagnosis: Tautomer-Locking Penalty.
In solution, an unsubstituted pyrazole exists in equilibrium between 1H- and 2H-tautomers. A protein binding pocket usually selects one specific tautomer.
The Mechanism:
If you methylate the nitrogen that the protein doesn't bind, you lock the pyrazole into the "wrong" geometry for that pocket. Even if the methyl group fits sterically, the loss of the hydrogen bond donor/acceptor pattern (or the energy penalty of forcing the wrong isomer) destroys affinity.
Data Summary: Tautomer Impact on Kinase Binding
Feature
1H-Pyrazole (Tautomer A)
2H-Pyrazole (Tautomer B)
N-Methyl Pyrazole (Fixed)
H-Bond Donor
Position 1 (NH)
Position 2 (NH)
None
H-Bond Acceptor
Position 2 (N:)
Position 1 (N:)
Position 2 (N:)
Dipole Moment
High
High
Fixed
Kinase Preference
Common (e.g., hinge binder)
Less Common
Must match "Fixed" geometry
Expert Insight:
"When designing pyrazoles for kinase hinge binding, remember that N-methylation is not just a steric probe. It is a 'Tautomer Trap'. If potency drops 100-fold, you likely methylated the nitrogen required for H-bonding to the hinge region."
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole product disappear during workup?A: Pyrazoles with electron-withdrawing groups can be surprisingly acidic (pKa ~10-12). If you perform a basic extraction (e.g., NaOH wash) to remove impurities, you might deprotonate the pyrazole, forming a water-soluble salt that washes away.
Fix: Adjust aqueous workup to pH ~7-8 or use organic extraction without strong base.
Q2: Can I control regioselectivity using solvents?A: Yes. Recent literature suggests that using fluorinated alcohols (like HFIP or TFE) as solvents can drastically improve regioselectivity in pyrazole synthesis, often favoring the more sterically hindered isomer by stabilizing specific transition states via hydrogen bonding [4].
Q3: My pyrazole is showing up as a "PAINS" compound in software filters. Should I delete it?A: Not necessarily. While some pyrazole derivatives (like pyrazolones or ene-rhodanines) are classic PAINS, a simple alkyl-pyrazole is usually safe. The filter might be flagging a latent toxophore. Validate using Protocol B (Detergent Challenge) before discarding.
Visualization: Tautomerism & Alkylation Logic
Caption: The interplay between tautomeric equilibrium and electrophilic attack determining the final regioisomer.
References
Baell, J. B., & Holloway, G. A. (2010).[2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3529.
Dahlin, J. L., & Walters, M. A. (2014). The Essential Roles of Chemistry in High-Throughput Screening Triage. Future Medicinal Chemistry, 6(11), 1265–1290.
Elguero, J., et al. (2000). Pyrazole Tautomerism. Advances in Heterocyclic Chemistry, 76, 1-64.
Zhang, Y., et al. (2023).[3] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(14), 11598.
comparing activity of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol with analogs
This guide provides an in-depth technical comparison of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol with its structural analogs. It focuses on the compound's role as a privileged scaffold in medicinal chemistry, particul...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol with its structural analogs. It focuses on the compound's role as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and metal-chelating pharmacophores.
Executive Summary
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol represents a specialized subclass of 1,5-diarylpyrazoles , a scaffold widely utilized in drug discovery for its ability to mimic the adenosine triphosphate (ATP) purine ring in kinase binding pockets. The specific arrangement—an ortho-phenolic hydroxyl group adjacent to a 1-methylpyrazole—creates a pseudo-ring system via intramolecular hydrogen bonding, stabilizing the planar conformation required for effective target engagement.
This guide compares the 5-fluoro derivative with its non-fluorinated parent and regioisomers to elucidate the impact of fluorination on physicochemical properties, metabolic stability, and biological potency.
Structural Analysis & Mechanism of Action
The Pharmacophore
The core scaffold functions through a bidentate motif involving:
Phenolic Hydroxyl (OH): Acts as a hydrogen bond donor (e.g., to the hinge region of a kinase or a catalytic residue).
Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor.
5-Fluoro Substitution: Positioned para to the pyrazole ring (relative to the phenol ring numbering), this substitution blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation) and modulates the pKa of the phenol.
Mechanism: The "Pseudo-Ring" Effect
In solution, the molecule adopts a planar conformation due to an intramolecular hydrogen bond between the phenol OH and the pyrazole nitrogen. This mimics the flat heterocycles found in many FDA-approved drugs (e.g., Crizotinib, Ruxolitinib) but offers distinct solubility advantages.
Figure 1: Mechanistic impact of the pyrazole-phenol scaffold and fluorine substitution.
Comparative Analysis of Analogs
The following table contrasts the 5-fluoro derivative with key analogs. Data values are derived from consensus SAR principles for this chemical class.
Metabolic Blocking: The parent compound is prone to rapid oxidation at the 5-position (para to the pyrazole). Introducing fluorine at this position (5-fluoro derivative) significantly extends the half-life (
) in microsomal stability assays.
Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl, potentially strengthening hydrogen bond interactions with donor residues in the target protein.
Experimental Protocols
To validate the activity of this compound, the following protocols are recommended. These are self-validating systems designed to ensure reproducibility.
Synthesis via Suzuki-Miyaura Coupling
This is the standard route to access the scaffold efficiently.
Comparative Analysis of Synthesis Methods for Pyrazole Derivatives
Executive Summary: The Pyrazole Paradox For the medicinal chemist, the pyrazole ring is not just a scaffold—it is a pharmacophore of immense privilege, anchoring blockbusters like Celecoxib (Celebrex) and Sildenafil (Via...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazole Paradox
For the medicinal chemist, the pyrazole ring is not just a scaffold—it is a pharmacophore of immense privilege, anchoring blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, its synthesis presents a classic chemical paradox: the methods that are most scalable (Classical Condensation) are often the least precise, while the methods that offer high precision (Cycloadditions) often struggle with scalability or safety.
This guide moves beyond standard textbook descriptions to provide a head-to-head technical analysis of the three dominant synthetic paradigms:
Classical Condensation (Knorr/Pechmann): The industrial workhorse.
[3+2] Cycloaddition: The precision tool for regiocontrol.
Multicomponent Reactions (MCRs): The green efficiency frontier.
Decision Matrix: Selecting the Right Methodology
Before detailing protocols, use this logic flow to determine the optimal pathway for your target molecule.
Figure 1: Strategic decision tree for selecting pyrazole synthesis routes based on structural constraints and scale.
Method 1: The Classical Approach (Knorr Synthesis)
Core Principle: Acid-catalyzed double condensation of hydrazines with 1,3-dicarbonyls.
Mechanism & The Regioselectivity Challenge
The Knorr synthesis is driven by thermodynamics but plagued by kinetics. The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen.
The Problem: In unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), the hydrazine can attack either the ketone or the aldehyde/ester carbonyl first. This bifurcation leads to a mixture of 1,3- and 1,5-disubstituted isomers, which are often difficult to separate chromatographically.
Figure 2: Mechanistic bifurcation in Knorr synthesis leading to regioisomeric mixtures.
Standardized Protocol (Self-Validating)
Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.
Stoichiometry: Charge a round-bottom flask with Acetylacetone (10 mmol, 1.0 equiv) and Ethanol (20 mL) .
Addition: Add Phenylhydrazine (10.5 mmol, 1.05 equiv) dropwise at 0°C to control the exotherm. Validation Point: Color change to yellow/orange indicates imine formation.
Cyclization: Add Conc. HCl (2-3 drops) as a catalyst. Reflux for 2 hours.
Monitoring: TLC (Hexane:EtOAc 8:2). The disappearance of the dicarbonyl spot (Rf ~0.6) and appearance of a fluorescent spot (Rf ~0.4) confirms conversion.
Workup: Evaporate solvent. Neutralize with 10% NaHCO₃. Extract with DCM.
Purification: Recrystallization from Ethanol/Water (9:1).
Pros:
Excellent for symmetrical substrates.
Cheap reagents; scalable to kilograms.
Cons:
Poor regiocontrol for unsymmetrical substrates.[1]
Use of hydrazine (toxic/carcinogenic).
Method 2: The Modern Approach ([3+2] Cycloaddition)
Core Principle: 1,3-Dipolar cycloaddition between a dipole (e.g., diazo compound, nitrile imine) and a dipolarophile (alkyne/alkene).[1][2]
Mechanism & Precision
Unlike condensation, this method builds the ring in a concerted (or stepwise) manner that can be strictly controlled by Frontier Molecular Orbital (FMO) interactions.
Regiocontrol: By utilizing copper (CuAAC) or ruthenium catalysts, or by employing specific electron-withdrawing groups on the dipolarophile, the reaction can be forced to yield a single regioisomer (>98:2 ratio).
Safety Note: Modern protocols avoid handling explosive diazo compounds by generating them in situ from Tosylhydrazones .
Representative Protocol: In-Situ Diazo Capture
Objective: Regioselective synthesis of 1,3,5-trisubstituted pyrazole via Tosylhydrazone.
Precursor Formation: Combine Acetophenone (1.0 equiv) and Tosylhydrazine (1.0 equiv) in Methanol. Stir 2h to form the hydrazone precipitate. Filter and dry.
One-Pot Cyclization:
Mix Tosylhydrazone (1.0 mmol) , Terminal Alkyne (1.2 mmol) , and K₂CO₃ (2.0 equiv) in 1,4-Dioxane .
Catalyst: Add CuI (10 mol%) .
Mechanism:[1][2][3][4][5][6] Base decomposes hydrazone to diazo species; Cu coordinates alkyne to direct attack.
Reaction: Heat to 90°C in a sealed tube for 4-6 hours.
Validation: Evolution of N₂ gas ceases. LC-MS shows single peak mass [M+H]+.
Workup: Filter through Celite. Flash chromatography.
Pros:
Superior Regioselectivity: Often >95% single isomer.
Functional Group Tolerance: Compatible with esters, nitriles, and halides.
Cons:
Transition metal removal required (for pharma).
Atom economy is lower due to loss of Tosyl/N₂ groups.
Method 3: Green Efficiency (Multicomponent Reactions)[7][8]
Core Principle: One-pot assembly of 3+ reactants, often in water or solvent-free conditions.
The "Green" Advantage
MCRs minimize waste (high E-factor) and eliminate intermediate isolation steps. A common pathway involves the in situ formation of a Knoevenagel adduct followed by Michael addition of hydrazine.
Protocol: Aqueous 4-Component Synthesis
Objective: Synthesis of pyrano[2,3-c]pyrazole derivatives (Bioactive scaffold).
Medium: Add Water (10 mL) and Meglumine (10 mol%) as a biodegradable catalyst.
Conditions: Stir at room temperature or mild heat (50°C) for 20-40 minutes.
Observation: The product typically precipitates out of the water as a solid.
Workup: Simple filtration. Wash with cold ethanol.[7] No column chromatography required.
Pros:
Sustainability: Water as solvent, low energy, high atom economy.
Speed: Reaction times often <1 hour.
Cons:
Scope limited to specific activated substrates (e.g., active methylenes).
Comparative Performance Analysis
The following data summarizes typical performance metrics based on recent literature (2020-2025) for a target 1,3,5-trisubstituted pyrazole.
Metric
Knorr Condensation
[3+2] Cycloaddition
Multicomponent (MCR)
Regioselectivity
Low (Mixtures common)
High (>98:2)
Moderate to High
Yield (Typical)
85 - 95%
70 - 90%
90 - 98%
Atom Economy
Moderate (Loss of H₂O)
Low (Loss of Ts/N₂)
High (Additive)
Reaction Time
2 - 12 Hours
4 - 24 Hours
0.5 - 2 Hours
Scalability
High (kg scale)
Moderate (Safety limits)
High (Flow chem compatible)
Green Metric (E-factor)
High (Solvent intensive)
Moderate
Low (Water/Solvent-free)
Causality & Insight
Why Knorr fails Regioselectivity: The energy difference between the two transition states for nucleophilic attack on an unsymmetrical diketone is often <2 kcal/mol, leading to competitive pathways.
Why [3+2] succeeds: The presence of a metal catalyst (Cu, Ru) creates a specific coordination geometry that sterically locks the incoming dipole, effectively raising the activation energy for the unwanted isomer.
References
Gosselin, F., et al. (2023).[8] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. MDPI Molecules. Retrieved from [Link]
Vishwakarma, R. K., et al. (2024).[9] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry. Retrieved from [Link]
Baeva, L. A., & Gataullin, R. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Russian Journal of General Chemistry. Retrieved from [Link]
Mali, et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]
Assessing the Cross-Reactivity of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol: A Comparative Guide
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged" structure, valued for its versatile biological activity and synthetic tractability.[1][2][3][4] Our focus here is on a novel...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged" structure, valued for its versatile biological activity and synthetic tractability.[1][2][3][4] Our focus here is on a novel pyrazole derivative, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol. While its primary target profile may be well-defined, a comprehensive understanding of its cross-reactivity is paramount for advancing it as a safe and effective therapeutic candidate. Early and thorough off-target profiling can mitigate the risk of adverse drug reactions and uncover potential polypharmacology, which can sometimes be leveraged for therapeutic benefit.[5][6][7]
This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, supported by illustrative experimental data. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data.
The Imperative of Selectivity Profiling
Achieving absolute target specificity is a significant challenge in small molecule drug development.[8][9] Most kinase inhibitors, for example, target the highly conserved ATP-binding pocket, leading to a higher probability of off-target interactions.[10] Undesired off-target binding can lead to toxicity or other adverse effects. Therefore, a tiered and multi-faceted approach to selectivity profiling is not just recommended but essential. This typically begins with broad, in vitro screens, followed by more focused cell-based assays to confirm on-target engagement and assess downstream signaling in a physiological context.[11][12]
In Vitro Kinase Selectivity Profiling: A Broad Kinome Scan
The first tier of our assessment involves screening 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol against a large panel of kinases to identify potential off-target interactions across the human kinome. A competitive binding assay is a powerful and widely used method for this purpose.[8]
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR).
Step-by-Step Methodology:
Compound Preparation: Dissolve 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in 100% DMSO to create a 100 mM stock solution. From this, prepare a 1 mM working solution in DMSO.
Assay Plate Preparation: Dispense the test compound into a 384-well plate at a final concentration of 1 µM. Include appropriate positive (a known broad-spectrum kinase inhibitor) and negative (DMSO vehicle) controls.
Kinase and Ligand Incubation: Add the DNA-tagged kinases and the immobilized ligand to the wells containing the test compound. The mixture is incubated to allow for binding to reach equilibrium.
Washing: Unbound kinases are washed away.
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tag and performing qPCR.
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
The following table summarizes hypothetical results for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol against a selection of kinases, compared to a known multi-kinase inhibitor, Sunitinib.
Kinase Target
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (%Ctrl at 1 µM)
Sunitinib (%Ctrl at 1 µM)
Interpretation
Primary Target X
1.5
10.2
Potent binding to the intended target.
VEGFR2
85.3
0.8
Minimal off-target activity on VEGFR2.
PDGFRβ
79.8
1.2
Minimal off-target activity on PDGFRβ.
c-Kit
92.1
2.5
Negligible off-target activity on c-Kit.
SRC
45.6
35.7
Moderate off-target interaction with SRC.
LCK
50.1
42.3
Moderate off-target interaction with LCK.
AURKA
95.4
88.9
No significant off-target activity.
Interpretation: The data suggests that 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is relatively selective for its primary target compared to the broader activity profile of Sunitinib. However, the moderate inhibition of SRC and LCK warrants further investigation.
Broad Off-Target Liability Screening: Beyond the Kinome
To ensure a comprehensive safety assessment, it is crucial to evaluate the interaction of our compound with other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[5] Panels like the Eurofins SafetyScreen44™ or the WuXi AppTec Mini Safety 44 Panel are industry standards for this purpose.[7]
These assays measure the ability of a test compound to displace a specific, high-affinity radioligand from its receptor, ion channel, or transporter.
Step-by-Step Methodology:
Compound Preparation: A stock solution of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is prepared in DMSO and serially diluted.
Reaction Mixture: The test compound, a specific radioligand, and a membrane preparation or cell line expressing the target protein are combined in a multi-well plate.
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat to separate the bound from the unbound radioligand.
Scintillation Counting: The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
Data Analysis: The results are expressed as the percent inhibition of specific binding. An IC50 value can be determined from a dose-response curve.
Caption: Radioligand Binding Assay Workflow.
Comparative Data: Broad Off-Target Profile
The following table presents hypothetical data for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol against a selection of key off-targets. A standard cutoff for significant activity is often considered to be >50% inhibition at a 10 µM concentration.
Target Class
Specific Target
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (% Inhibition at 10 µM)
Alternative Compound X (% Inhibition at 10 µM)
Interpretation
GPCR
Adrenergic α1
12
8
No significant activity.
Dopamine D2
8
55
Potential for CNS side effects with Compound X.
Histamine H1
25
65
Potential for sedative effects with Compound X.
Ion Channel
hERG
18
48
Lower risk of cardiac liability compared to Compound X.
CaV1.2
5
15
No significant activity.
Transporter
SERT
3
4
No significant activity.
Interpretation: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol demonstrates a cleaner off-target profile compared to "Alternative Compound X," with no significant interactions observed at the tested concentration. The lack of significant hERG inhibition is a particularly favorable characteristic, reducing the risk of potential cardiotoxicity.
While in vitro assays are excellent for broad screening, they do not always reflect the complexity of a cellular environment, where factors like membrane permeability and intracellular ATP concentrations come into play.[12] Therefore, it is crucial to validate the in vitro findings with cell-based assays that measure the downstream effects of target engagement.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
This protocol assumes the primary target of our compound is a kinase that phosphorylates a specific downstream substrate.
Step-by-Step Methodology:
Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the primary target kinase. Treat the cells with varying concentrations of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol for a specified time.
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
As a loading control, re-probe the membrane with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH).
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.
Densitometry Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate at different compound concentrations.
Caption: Western Blotting Workflow for Cellular Target Validation.
Comparative Data: Cellular Potency
Compound
Cellular IC50 for p-Substrate Inhibition (nM)
Biochemical IC50 for Target X (nM)
Interpretation
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
85
15
Good correlation between biochemical and cellular activity, indicating cell permeability and on-target engagement.
Alternative Compound Y
>10,000
25
Poor cellular activity despite biochemical potency, suggesting potential issues with cell permeability or efflux.
Interpretation: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol demonstrates potent inhibition of its target in a cellular context, with an IC50 value that is reasonably close to its biochemical potency. This provides confidence that the compound can access its intracellular target and exert its intended pharmacological effect. In contrast, "Alternative Compound Y" fails to show cellular activity, highlighting the importance of this validation step.
Conclusion
The comprehensive cross-reactivity assessment of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol presented in this guide illustrates a robust, multi-tiered strategy for de-risking a lead compound. The illustrative data suggests that this molecule possesses a favorable selectivity profile, with potent on-target activity and minimal off-target interactions in both broad biochemical and focused cell-based assays. This systematic approach, which combines wide-net screening with functional validation, is indispensable for making informed decisions in the progression of new chemical entities through the drug discovery pipeline. The pyrazole core, while a versatile starting point, requires careful characterization of each unique derivative to ensure the desired safety and efficacy profile.[1][2][4]
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. ([Link])
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. ([Link])
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. ([Link])
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-targeted library design: a computational analysis of the human kinome. Journal of medicinal chemistry, 48(7), 2417-2425. ([Link])
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. ([Link])
Vasta, J. D., Robers, M. B., & Hartnett, J. R. (2018). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. Chembiochem, 19(19), 2036-2045. ([Link])
Robers, M. B., Vasta, J. D., & Hartnett, J. R. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(4), 1485-1496. ([Link])
van der Worp, H. B., Howells, D. W., & Sena, E. S. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. ()
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Significance of Pyrazole Derivatives in Modern Drug Discovery. ([Link])
Li, J. J. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. In Heterocyclic Chemistry in Drug Discovery (pp. 1-34). Wiley. ([Link])
Karakaya, A. (2025, April). Microwave-assisted synthesis of pyrazoles - a mini-review. ([Link])
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. ([Link])
Roberts, S. A., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular pharmacology, 120, 106609. ([Link])
Reaction Biology. Safety and Off-Target Drug Screening Services. ([Link])
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A Comparative Guide to the Structure-Activity Relationships of Pyrazole Analogs in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including c...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including conformational rigidity and hydrogen-bonding capabilities, have made it a cornerstone in the development of numerous therapeutic agents.[3][4] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological profile of analogs to achieve desired potency, selectivity, and pharmacokinetic properties.[2][5][6] This has led to the successful market introduction of several pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the CB1 receptor antagonist Rimonabant.[3][7][8]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole analogs across key therapeutic areas. We will dissect the causal relationships between specific structural modifications and their resulting biological activities, supported by experimental data and protocols, to empower researchers in the rational design of next-generation pyrazole-based therapeutics.
Part 1: SAR in Anticancer Drug Design
Pyrazole derivatives have emerged as highly promising anticancer agents, demonstrating a wide range of mechanisms including the inhibition of protein kinases, tubulin polymerization, and DNA intercalation.[5][6][9][10] The anticancer efficacy is profoundly influenced by the nature and position of substituents on the pyrazole core.[5][11]
Key Structural Determinants for Anticancer Activity
The SAR for anticancer pyrazoles is often target-specific, but general trends can be observed:
Position 1 (N1): Substitution with bulky aryl groups, such as a 2,4-dichlorophenyl ring, is a recurring feature in potent kinase inhibitors, where it often occupies a hydrophobic pocket.[8][12]
Position 3: This position is critical for activity. Modifications range from simple aryl groups to complex heterocyclic systems. For instance, the trifluoromethyl (-CF3) group is a key feature in some potent analogs.[13] Fusing the pyrazole with a pyrimidine ring to form a pyrazolo[1,5-a]pyrimidine scaffold is a highly successful strategy for developing protein kinase inhibitors.[7][14]
Position 4: While less frequently substituted, modifications at C4 can significantly impact selectivity and potency. For example, incorporating amine and diazenyl groups at positions 3 and 4, respectively, has shown enhanced activity against cancer cell lines like MCF-7 and HepG2.[11]
Position 5: Similar to N1 and C3, this position is crucial for interaction with biological targets. Aryl groups with specific electronic properties, such as a p-chlorophenyl or an N-methyl-4-(trifluoromethyl)phenyl group, have been shown to enhance cytotoxicity.[10][12]
Comparative Analysis of Anticancer Pyrazole Analogs
The following table summarizes the SAR for representative pyrazole analogs against various cancer-related targets, demonstrating how subtle structural changes lead to significant differences in potency.
The evaluation of novel pyrazole analogs for anticancer activity typically follows a standardized, multi-step process designed to identify potent and selective compounds.
Caption: High-level workflow for anticancer drug discovery.
Part 2: SAR in Anti-inflammatory Drug Design
The development of pyrazole-based anti-inflammatory agents is historically significant, highlighted by the COX-2 selective inhibitor Celecoxib.[6][13] The SAR in this class is well-defined and centers on achieving selectivity for the inducible COX-2 isozyme over the constitutive COX-1, thereby reducing gastrointestinal side effects associated with traditional NSAIDs.[13][16]
Key Structural Determinants for COX-2 Selectivity
The 1,5-diarylpyrazole scaffold is the quintessential structure for COX-2 inhibition. Key features include:
p-Sulfonamide Moiety: A benzenesulfonamide group (-SO₂NH₂) at the para position of the N1-phenyl ring is the most critical determinant for COX-2 selectivity. This group inserts into a secondary, hydrophobic side-pocket present in the COX-2 active site but absent in COX-1.[13]
C3-Substituent: An electron-withdrawing group, typically a trifluoromethyl (-CF₃), at the C3 position enhances both potency and selectivity.[13]
C5-Aryl Group: The nature of the aryl substituent at C5 modulates potency. A p-methylphenyl group, as seen in Celecoxib, is optimal.
Caption: Binding of a Celecoxib analog in the COX-2 active site.
Comparative Analysis of Anti-inflammatory Pyrazole Analogs
Pyrazole analogs also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][17] The SAR for these compounds often relies on a molecular hybridization strategy, where the pyrazole core is linked to other pharmacologically active heterocycles to create multi-target agents.[18][19]
Key Structural Determinants for Antimicrobial Activity
Hybridization: Conjugating the pyrazole scaffold with moieties like isocoumarin, thiazolidinone, or benzimidazole is a common and effective strategy.[18][19][20]
Electronic Effects: The presence of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens on aryl substituents at C3 or C5 generally enhances antimicrobial potency.[18][20][21] Conversely, electron-donating groups (EDGs) like amino (-NH₂) can diminish activity.[18][21]
Linker Groups: Carbothioamide (-CSNH-) linkers have been identified as important for the activity of certain isocoumarin-tethered pyrazole series.[18]
Comparative Analysis of Antimicrobial Pyrazole Analogs
Compound Series
Key Structural Features
Target Organism(s)
Potency (MIC)
SAR Highlights
Reference
Isocoumarin-Carbothioamide Hybrids
C3-Isocoumarin, N1-Carbothioamide, C5-Aryl
E. coli, S. aureus, A. niger
0.25 µg/mL - >16 µg/mL
EWG (-NO₂) on C5-Aryl enhances activity; EDG (-NH₂) reduces activity.
To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative methods for the synthesis and biological evaluation of pyrazole analogs.
The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classical and robust method for preparing the pyrazole core.[13] Modern adaptations using microwave irradiation significantly accelerate the reaction and improve yields.[7][18]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative.
Materials:
Substituted 1,3-dicarbonyl compound (1.0 eq)
Substituted hydrazine hydrochloride (1.1 eq)
Ethanol (Microwave-grade)
Glacial Acetic Acid (catalyst)
Microwave synthesis vial
Procedure:
To a 10 mL microwave synthesis vial, add the 1,3-dicarbonyl compound (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione).
Add the substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride).
Add ethanol (5 mL) as the solvent and a catalytic amount of glacial acetic acid (2-3 drops).
Seal the vial with a cap.
Place the vial in the cavity of a microwave synthesizer.
Irradiate at 120°C for 5-10 minutes. Monitor the reaction progress by TLC.
After completion, cool the vial to room temperature.
Pour the reaction mixture into ice-cold water.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water and dry under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for anticancer compounds.[5][23]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole analog against a cancer cell line.
Materials:
Human cancer cell line (e.g., MCF-7, A549)
Complete growth medium (e.g., DMEM with 10% FBS)
Pyrazole test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The SAR studies reviewed herein demonstrate that precise, rational modifications to the pyrazole core can yield highly potent and selective agents against a multitude of diseases.[9] The future of pyrazole-based drug development will likely focus on several key areas: the design of dual- or multi-target inhibitors to combat drug resistance, the increasing use of computational modeling and AI to predict activity and ADMET properties, and the exploration of novel, eco-friendly synthetic methodologies like mechanochemistry.[4][11] By integrating these advanced approaches with the foundational principles of SAR, the scientific community can continue to unlock the immense therapeutic potential of this remarkable scaffold.
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A review of recent advances in anticancer activity and SAR of pyrazole deriv
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Recent advances in the therapeutic applic
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Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists.
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
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A Comparative Analysis of the In Vivo Efficacy of Fluorinated Pyrazole Derivatives in Preclinical Models
An In-Depth Technical Guide This guide provides a comprehensive comparison of the in vivo efficacy of fluorinated pyrazole derivatives, a critical class of compounds in modern drug discovery. The strategic incorporation...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the in vivo efficacy of fluorinated pyrazole derivatives, a critical class of compounds in modern drug discovery. The strategic incorporation of fluorine into the pyrazole scaffold has been shown to significantly enhance metabolic stability, binding affinity, and overall therapeutic potential.[1][2][3] We will delve into the mechanistic underpinnings of their action, present comparative preclinical data, and provide detailed experimental protocols to support researchers in their own investigations.
The Rationale for Fluorination and the Pyrazole Scaffold
The pyrazole nucleus is a versatile five-membered heterocycle that forms the core of numerous successful drugs, most notably the selective COX-2 inhibitor, Celecoxib.[4][5][6] These derivatives are renowned for their potent anti-inflammatory, analgesic, and even anticancer properties.[5][6][7][8] The primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][9] By selectively targeting COX-2 over the constitutively expressed COX-1, these drugs can mitigate inflammation and pain while reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs like ibuprofen and naproxen.[4][9]
The introduction of fluorine atoms or fluorine-containing groups (e.g., trifluoromethyl, -CF₃) into the pyrazole structure is a key drug design strategy. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to:
Enhanced Metabolic Stability: Blocking sites of metabolic oxidation.
Increased Binding Affinity: Through favorable interactions with target enzymes.
Improved Lipophilicity: Aiding in cell membrane permeability.
Mechanism of Action: Selective Inhibition of the COX-2 Pathway
Inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), trigger the upregulation of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (like PGE2) that mediate pain, fever, and swelling. Fluorinated pyrazole derivatives, particularly those with a sulfonamide or similar moiety, are designed to fit into a specific hydrophobic side pocket present in the COX-2 active site but not in COX-1, thereby achieving their selectivity.[4]
Caption: COX pathway and the selective inhibition of COX-2 by pyrazole derivatives.
Comparative In Vivo Efficacy of Fluorinated Pyrazole Derivatives
The following table summarizes preclinical in vivo data for several pyrazole derivatives, highlighting the efficacy of fluorinated compounds in well-established animal models of inflammation and pain.
Standardized In Vivo Protocols for Efficacy Assessment
The reproducibility of in vivo studies is paramount. Here, we detail two standard, self-validating protocols used to assess the anti-inflammatory and analgesic efficacy of novel compounds.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week with free access to food and water. This step is critical to reduce stress-induced variability.
Baseline Measurement: Prior to any treatment, the baseline volume of the right hind paw is measured using a plethysmometer. This serves as an internal control for each animal.
Compound Administration: Animals are divided into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses). The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
Edema Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection. The peak edema is typically observed around the 3-hour mark.
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula:
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
Where Vt is the mean paw volume at time 't' and V₀ is the mean baseline paw volume.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity.[15] The intraperitoneal injection of acetic acid irritates the peritoneal lining, inducing a response characterized by abdominal constrictions and stretching (writhing). Analgesic compounds reduce the number of these writhes.
Step-by-Step Methodology:
Animal Acclimatization: Swiss albino mice (20-25g) are acclimatized as described above.
Compound Administration: Animals are divided into groups and administered the vehicle, a positive control (e.g., Aspirin), or the test compound, typically 30-60 minutes before the induction agent.
Induction of Writhing: Each mouse receives an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).
Observation: Immediately after injection, the mice are placed in individual observation chambers. After a 5-minute latency period, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a continuous 10-minute period.
Data Analysis: The percentage protection (analgesic activity) is calculated using the formula:
% Protection = [1 - (Mean writhes in test group / Mean writhes in control group)] x 100
Advanced Applications: Fluorinated Pyrazoles in PET Imaging
The utility of fluorination extends beyond therapeutics into diagnostics. A fluorinated derivative of celecoxib has been developed as a positron emission tomography (PET) imaging agent.[16] By incorporating the positron-emitting isotope ¹⁸F, researchers could visualize areas of high COX-2 expression in vivo.
Studies showed that this imaging agent, [¹⁸F]-Celecoxib derivative, selectively accumulated in inflamed tissues in rat paws and in COX-2-expressing human tumor xenografts in mice.[16] This uptake was significantly blocked by pre-treatment with non-radioactive celecoxib, confirming the specificity of the probe. This innovative application demonstrates the potential for fluorinated pyrazoles to be used for the early detection of cancer and for monitoring the COX-2 status of tumors.[16]
Conclusion and Future Perspectives
Fluorinated pyrazole derivatives represent a highly successful and adaptable class of therapeutic agents. Their in vivo efficacy, particularly as selective COX-2 inhibitors, is well-documented in preclinical models of inflammation and pain. The strategic use of fluorine enhances their drug-like properties, leading to compounds like Mavacoxib and Enflicoxib with improved pharmacokinetic profiles and potent activity.[11][12]
Future research is focused on developing next-generation pyrazoles with even greater selectivity, improved safety profiles, and expanded therapeutic applications. This includes the design of dual-target inhibitors (e.g., COX-2/5-LOX inhibitors) to block multiple inflammatory pathways simultaneously and the exploration of their potent anticancer activities.[4][17][18][19] The continued innovation in this chemical space promises to deliver safer and more effective treatments for a wide range of inflammatory and proliferative diseases.
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